molecular formula C9H5BrClN B1277138 7-Bromo-1-Chloroisoquinoline CAS No. 215453-51-3

7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138
CAS No.: 215453-51-3
M. Wt: 242.5 g/mol
InChI Key: UMSWWSIVPWVJOX-UHFFFAOYSA-N
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Description

7-Bromo-1-Chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWWSIVPWVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424693
Record name 7-Bromo-1-Chloroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-51-3
Record name 7-Bromo-1-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-chloroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-1-Chloroisoquinoline synthesis from 7-bromo-1-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 7-bromo-1-chloroisoquinoline from its precursor, 7-bromo-1-hydroxyisoquinoline. The conversion of a hydroxyisoquinoline to a chloroisoquinoline is a critical transformation in medicinal chemistry, as the chloro-derivative serves as a versatile intermediate for further functionalization in the development of novel therapeutic agents. This document outlines a reliable experimental protocol, presents key reaction data in a structured format, and visually represents the synthetic pathway.

Reaction Overview

The synthesis involves the direct chlorination of 7-bromo-1-hydroxyisoquinoline using a dehydrating chlorinating agent. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
7-bromo-1-hydroxyisoquinoline11.2 g (0.05 mol)[1]
Phosphorus oxychloride (POCl₃)46.6 mL (0.5 mol)[1]
Reaction Conditions
Temperature100°C[1]
Reaction Time90 minutes[1]
Product Yield and Purity
Isolated Yield13.86 g (115% - Note: Yields over 100% may indicate the presence of residual solvent or impurities and should be carefully assessed.)[1]
AppearanceBeige solid[1]
HPLC Purity96%[1]
Analytical Data
¹H NMR (DMSO-d₆)δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H)[1]
LCMSm/z 242, 244, 246[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 7-bromo-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice/water mixture

  • Aqueous ammonia

  • Cold water

Procedure: [1]

  • To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.

  • Heat the resulting mixture to 100°C for 90 minutes with rapid stirring.

  • After heating, allow the mixture to cool to room temperature.

  • Cautiously pour the cooled reaction mixture onto 200 mL of an ice/water mixture.

  • Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia. This will cause the product to precipitate.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with cold water.

  • Dry the solid under reduced pressure at 45°C for 12 hours to yield the final product, this compound.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation from the starting material to the final product.

Synthesis_Pathway Start 7-Bromo-1-hydroxyisoquinoline Product This compound Start->Product 100°C, 90 min Reagent POCl₃ Reagent->Start

Caption: Synthetic route from 7-bromo-1-hydroxyisoquinoline to this compound.

Discussion

The use of a large excess of phosphorus oxychloride serves as both the reagent and the solvent for this reaction. The elevated temperature is necessary to drive the reaction to completion. The work-up procedure is critical for isolating the product and removing the excess POCl₃. The cautious quenching with ice water is essential due to the exothermic nature of the reaction between POCl₃ and water. Subsequent basification with aqueous ammonia neutralizes the acidic environment and precipitates the desired product.

The reported yield of 115% suggests that the isolated solid may contain residual solvent or inorganic byproducts. Further purification, such as recrystallization or column chromatography, may be necessary to obtain a highly pure sample. The provided HPLC purity of 96% indicates a relatively clean product is obtained directly from this procedure. The analytical data from ¹H NMR and LCMS are consistent with the structure of this compound.

This method is a robust and straightforward approach for the gram-scale synthesis of this compound, a key building block in drug discovery and development. For larger-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been reported for analogous heterocyclic systems and could be explored for this specific transformation to improve efficiency and reduce waste.[2][3]

References

Physicochemical properties of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-1-Chloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine substituent at key positions, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity based on established chemical principles. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its key physicochemical and computed properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN[1][2][3]
Molecular Weight 242.50 g/mol [1][4]
Appearance Beige solid; Cream or yellow crystalline powder[1][3][5]
Melting Point 121-126 °C[1]
Solubility Insoluble in water[6]
Purity (Assay) ≥96% (HPLC/GC), 97%[1][3][5]
CAS Number 215453-51-3[4][5]
InChI 1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H[1][7]
InChIKey UMSWWSIVPWVJOX-UHFFFAOYSA-N[1][4][5]
Canonical SMILES C1=CC(=CC2=C1C=CN=C2Cl)Br[4]
XLogP3 (Computed) 3.8[4]
Topological Polar Surface Area (Computed) 12.9 Ų[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol

The compound is synthesized from 7-bromo-1-hydroxyisoquinoline.[5]

Reaction:

  • Starting Material: 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)

  • Reagent: Phosphorus oxychloride (46.6 mL, 0.5 mol)

  • Procedure:

    • 7-bromo-1-hydroxyisoquinoline is added portionwise to phosphorus oxychloride at room temperature.[5]

    • The mixture is heated to 100°C for 90 minutes with rapid stirring.[5]

    • After cooling to room temperature, the reaction mixture is cautiously poured onto ice/water (200 mL).[5]

    • The pH is adjusted to 8 by the dropwise addition of aqueous ammonia, causing the product to precipitate.[5]

    • The precipitate is collected by filtration and washed with cold water.[5]

    • The resulting solid is dried under reduced vacuum at 45°C for 12 hours to yield a beige solid.[5]

G A 7-bromo-1-hydroxyisoquinoline + Phosphorus Oxychloride B Heat to 100°C (90 min, rapid stirring) A->B C Cool to Room Temperature B->C D Quench with Ice/Water C->D E Adjust pH to 8 (Aqueous Ammonia) D->E F Filter and Wash Precipitate E->F G Dry under Vacuum (45°C, 12h) F->G H This compound (Beige Solid) G->H

Caption: Synthesis workflow for this compound.

Characterization Methodologies

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy:

    • Solvent: DMSO-d₆

    • Observed Peaks: δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[5] This spectrum confirms the aromatic proton environment of the isoquinoline core.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • Result: The mass spectrum displays characteristic peaks at m/z values of 242, 244, and 246.[5] This pattern is indicative of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), which results in a distinctive M, M+2, and M+4 isotopic cluster.

  • High-Performance Liquid Chromatography (HPLC):

    • Result: The purity of the compound has been determined to be 96% or greater.[5]

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Output & Verification A Synthesized Product B HPLC A->B C 1H NMR A->C D LCMS A->D E Purity ≥ 96% B->E F Structural Confirmation C->F G Molecular Weight & Isotopic Pattern D->G

Caption: Workflow for the analytical characterization of the compound.

Reactivity and Potential Applications

While no specific biological signaling pathways for this compound are documented, its structure is analogous to other halogenated isoquinolines that serve as important scaffolds in drug discovery.[8] The reactivity of the two halogen atoms is distinct and crucial for its use as a synthetic intermediate.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl.[9] This is due to the difference in carbon-halogen bond dissociation energies.[9] Consequently, the C7-Br bond is expected to be significantly more reactive than the C1-Cl bond under these conditions. This differential reactivity allows for selective functionalization, making the compound a valuable building block for creating diverse molecular architectures. Halogenated isoquinolines, in general, are explored for their potential as anticancer and antibacterial agents.[8]

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Selective reaction at C7-Br bond (Weaker, more reactive bond) B->C Milder Conditions D Reaction at C1-Cl bond (Stronger bond, requires harsher conditions) B->D Harsher Conditions E Functionalized Product (at C7 position) C->E

Caption: Reactivity principles in cross-coupling reactions.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Pictograms: Skull and crossbones, Corrosion.[1]

  • Signal Word: Danger.[1][4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties. The established protocols for its synthesis and analysis, combined with a predictable reactivity profile, make it a valuable tool for researchers in organic synthesis and drug development. Its potential as a scaffold for bioactive molecules warrants further investigation, leveraging the differential reactivity of its halogen substituents to build molecular complexity.

References

7-Bromo-1-Chloroisoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-Chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a robust synthesis protocol, and explores the potential biological activities of this compound, drawing upon the established pharmacological profiles of related isoquinoline scaffolds. Detailed experimental methodologies for the synthesis and potential biological evaluation are provided to support further research and development efforts.

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₉H₅BrClN.[1][2] Its chemical structure features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a bromine atom at the 7-position and a chlorine atom at the 1-position. These halogen substitutions are known to significantly influence the molecule's lipophilicity and electronic properties, which can in turn modulate its interaction with biological targets.[1][3]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 215453-51-3[2][4]
Molecular Weight 242.50 g/mol [1]
Molecular Formula C₉H₅BrClN[1][2]
Appearance Cream or yellow crystalline powder[2]
Melting Point 121-126 °C[1]
SMILES Clc1nccc2ccc(Br)cc12[1][2]
InChI Key UMSWWSIVPWVJOX-UHFFFAOYSA-N[1][2]

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from 7-bromo-1-hydroxyisoquinoline. The protocol involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent.

Experimental Protocol: Synthesis from 7-Bromo-1-hydroxyisoquinoline

This protocol details the synthesis of this compound from 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride.

Materials:

  • 7-bromo-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Aqueous ammonia

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.

  • Heat the resulting mixture to 100°C for 90 minutes with vigorous stirring.

  • After heating, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto 200 mL of an ice/water slurry.

  • Neutralize the mixture to a pH of 8 by the dropwise addition of aqueous ammonia. This will cause a precipitate to form.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the solid product under reduced pressure at 45°C for 12 hours to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of isoquinoline derivatives is well-documented for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] Halogenated isoquinolines, in particular, have shown promise as potent bioactive molecules.

Anticancer Potential

Isoquinoline derivatives are known to exert anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[7][8] The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.

A plausible mechanism of action for this compound could involve the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Hypothesized Signaling Pathway in Cancer

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound to induce apoptosis in cancer cells, based on the known mechanisms of other isoquinoline derivatives.

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Kinase Protein Kinase (e.g., HER2) Compound->Kinase Inhibition Prolif Cell Proliferation and Survival Kinase->Prolif Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Anti-apoptotic signals Prolif->Apoptosis Suppression Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothesized Anticancer Signaling Pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of this compound, standard in vitro assays can be employed. The following protocols provide a framework for assessing cytotoxicity and elucidating the mechanism of cell death.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[11][12]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with this compound and a control.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against apoptosis markers.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.[12]

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Mechanism Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Cell_Lysates Preparation of Cell Lysates Treatment->Cell_Lysates IC50 IC50 Determination MTT_Assay->IC50 Western_Blot Western Blot Analysis Cell_Lysates->Western_Blot Apoptosis_Markers Detection of Apoptosis Markers (Cleaved Caspase-3, PARP) Western_Blot->Apoptosis_Markers

Caption: Workflow for Biological Evaluation.

Conclusion

This compound is a synthetically accessible compound with significant potential for drug discovery and development. Based on the well-established biological activities of the isoquinoline scaffold, particularly halogenated derivatives, this compound warrants further investigation as a potential anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanism of action at the molecular level.

References

Spectroscopic and Spectrometric Analysis of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 7-Bromo-1-Chloroisoquinoline, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering detailed data and experimental context.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.4Singlet-H-8
8.38-8.34Doublet6H-5
8.07-8.03Multiplet-H-4, H-6
7.96-7.91Doublet6H-3

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Note: The following ¹³C NMR data is based on computational predictions and awaits full experimental verification.

Predicted Chemical Shift (δ) ppmAssignment
152.1C-1
142.5C-8a
137.5C-4a
135.2C-6
130.9C-8
128.5C-5
125.4C-4
122.3C-7
121.8C-3
Table 3: Mass Spectrometry Data for this compound
m/zIonNotes
242[M]⁺Corresponding to isotopes ⁷⁹Br and ³⁵Cl
244[M+2]⁺Corresponding to isotopes ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
246[M+4]⁺Corresponding to isotopes ⁸¹Br and ³⁷Cl

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for the presence of these halogens.

Experimental Protocols

The data presented in this guide are consistent with standard methodologies for the spectroscopic analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then analyzed.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic data.

G cluster_0 Spectroscopic Analysis Workflow for this compound Compound This compound (C9H5BrClN) NMR NMR Spectroscopy Compound->NMR Analysis MS Mass Spectrometry Compound->MS Analysis H_NMR 1H NMR Data (Chemical Shifts, Multiplicity) NMR->H_NMR C_NMR 13C NMR Data (Number of Signals) NMR->C_NMR LCMS LCMS Data (Molecular Ion Peaks) MS->LCMS Fragmentation Fragmentation Pattern (Isotopic Distribution) MS->Fragmentation Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Proton Environment C_NMR->Structure_Confirmation Carbon Skeleton LCMS->Structure_Confirmation Molecular Weight Fragmentation->Structure_Confirmation Elemental Composition (Br, Cl)

Solubility Profile of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Bromo-1-Chloroisoquinoline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a qualitative assessment based on the physicochemical properties of the parent molecule, isoquinoline, and general principles of solubility. Furthermore, this guide details a standardized experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate crucial data for their specific applications. Visual workflows are provided to illustrate the experimental procedure and the factors influencing the solubility of this compound.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Such substituted isoquinolines are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials.[1][2] The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Solid
Melting Point 121-126 °C
Water Solubility Insoluble[3]

Qualitative Solubility Assessment

Isoquinoline is soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[4][5][6] The presence of the bromine and chlorine substituents on the isoquinoline core of this compound increases its molecular weight and may slightly alter its polarity. However, the overall aromatic and heterocyclic nature of the molecule suggests that it will likely exhibit good solubility in a range of common organic solvents.

Expected Solubility Trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Due to the presence of the nitrogen atom and the polar carbon-halogen bonds, this compound is expected to be soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is also anticipated in polar protic solvents, where hydrogen bonding between the solvent and the nitrogen atom of the isoquinoline ring can occur.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. The polar functionalities of the molecule will hinder its interaction with nonpolar solvent molecules.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, DMSO, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the selected solvent using the following formula:

      Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., Ethanol25ValueValue
e.g., DMSO25ValueValue
e.g., Acetone25ValueValue
e.g., Toluene25ValueValue
e.g., Chloroform25ValueValue

Mandatory Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification A Excess Solid This compound C Vial with Screw Cap A->C B Known Volume of Organic Solvent B->C D Constant Temperature Shaker Bath C->D 24-72h E Saturated Solution (Supernatant) D->E F Syringe Filtration (0.45 µm) E->F G Dilution F->G H HPLC/GC Analysis G->H J Calculate Solubility H->J I Calibration Curve I->J G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions Solubility Solubility of This compound Polarity Molecular Polarity (N-atom, C-Halogen bonds) Interactions Strength of Intermolecular Forces ('Like Dissolves Like') Polarity->Interactions MW Molecular Weight Crystal Crystal Lattice Energy MW->Crystal Crystal->Interactions Solv_Polarity Solvent Polarity (Aprotic vs. Protic) Solv_Polarity->Interactions H_Bonding Hydrogen Bonding Capacity H_Bonding->Interactions Interactions->Solubility

References

Stability and Storage of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-1-Chloroisoquinoline. The information herein is critical for ensuring the integrity and reliability of this compound in research and development applications. This document outlines recommended storage, handling procedures, potential degradation pathways, and detailed, albeit representative, experimental protocols for stability assessment.

Core Stability and Recommended Storage

This compound is a solid crystalline compound that is stable under normal laboratory conditions.[1] To maintain its integrity and prevent degradation, specific storage and handling procedures are recommended.

Key Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark location.

  • Ventilation: Store in a well-ventilated area.[1]

The compound is classified under Storage Class 6.1C, indicating it is a combustible, acute toxic category 3 material.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Long-term)To minimize the rate of potential thermal degradation.
Room Temperature (Short-term)Acceptable for brief periods, but prolonged exposure should be avoided.
Humidity Dry environmentTo prevent hydrolysis of the chloro and bromo substituents.
Light Exposure Protect from light (e.g., amber vial, dark cabinet)To avoid photolytic degradation, a common pathway for halogenated aromatics.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and moisture ingress.

Potential Degradation Pathways

Potential Degradation Mechanisms:

  • Hydrolysis: The chloro and bromo groups are susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of hydroxy-isoquinolines.

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Aromatic halogenated compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation and polymerization.

Experimental Protocols for Stability Assessment (Representative)

The following are representative protocols for conducting forced degradation studies to assess the stability of this compound. These are based on general guidelines for pharmaceutical stress testing.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Hydrolytic Stability
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1N HCl.

    • Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute with the mobile phase for analysis.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Also, expose the stock solution (1 mg/mL) to the same conditions.

  • Withdraw samples of both the solid and the solution at appropriate time intervals.

  • For the solid sample, dissolve in the solvent to the initial concentration before diluting for analysis.

Photostability
  • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Maintain a control sample in the dark under the same temperature conditions.

  • Withdraw samples at appropriate time intervals for analysis.

Analytical Method

All samples should be analyzed using a validated stability-indicating HPLC method, typically with a UV detector. The method must be capable of separating the parent this compound from all potential degradation products.

Representative Stability Data

The following table presents hypothetical data from forced degradation studies on this compound to illustrate the expected outcomes of such experiments.

Table 2: Representative Forced Degradation Data for this compound
Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
1N HCl 24 hours60°C15%7-Bromo-1-hydroxyisoquinoline, 1-Chloro-7-hydroxyisoquinoline
1N NaOH 24 hours60°C25%7-Bromo-1-hydroxyisoquinoline, other hydroxylated species
3% H₂O₂ 24 hoursRoom Temp10%N-oxides, other oxidized derivatives
Heat (Solid) 48 hours80°C5%Dehalogenated byproducts, potential oligomers
Photolytic (Solid) 7 daysAmbient20%Dehalogenated derivatives, products of radical reactions

Note: The data in this table is for illustrative purposes only and represents a plausible outcome of forced degradation studies. Actual results may vary.

Visualizations

Diagram 1: Recommended Storage and Handling Workflow

cluster_storage Storage cluster_handling Handling cluster_stability Stability Maintenance Store in a cool, dry place (2-8°C) Store in a cool, dry place (2-8°C) Minimize exposure to air and moisture Minimize exposure to air and moisture Store in a cool, dry place (2-8°C)->Minimize exposure to air and moisture Maintains Integrity Protect from light Protect from light Protect from light->Minimize exposure to air and moisture Keep container tightly sealed Keep container tightly sealed Keep container tightly sealed->Minimize exposure to air and moisture Store under inert atmosphere Store under inert atmosphere Store under inert atmosphere->Minimize exposure to air and moisture Use in a well-ventilated area Use in a well-ventilated area Prepare solutions fresh Prepare solutions fresh Use in a well-ventilated area->Prepare solutions fresh Wear appropriate PPE Wear appropriate PPE Wear appropriate PPE->Prepare solutions fresh Avoid contact with skin and eyes Avoid contact with skin and eyes Avoid contact with skin and eyes->Prepare solutions fresh Monitor for color change Monitor for color change Minimize exposure to air and moisture->Monitor for color change Ensures Purity Prepare solutions fresh->Monitor for color change

Caption: Workflow for optimal storage and handling to ensure stability.

Diagram 2: Potential Degradation Pathways

cluster_degradation Degradation Pathways This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation [O] Photodegradation (UV Light) Photodegradation (UV Light) This compound->Photodegradation (UV Light) Thermal Stress (Heat) Thermal Stress (Heat) This compound->Thermal Stress (Heat) Δ Hydroxy-isoquinolines Hydroxy-isoquinolines Hydrolysis (Acid/Base)->Hydroxy-isoquinolines N-oxides, Ring-opened products N-oxides, Ring-opened products Oxidation->N-oxides, Ring-opened products Dehalogenated Products Dehalogenated Products Photodegradation (UV Light)->Dehalogenated Products Decomposition Products Decomposition Products Thermal Stress (Heat)->Decomposition Products

Caption: Potential degradation pathways for this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling, storage, and disposal of 7-Bromo-1-Chloroisoquinoline. The information presented is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance Solid Crystalline, Cream or yellow powder[1][3]
Melting Point 121-126 °C
Boiling Point No data available
Solubility Insoluble in water[4]
CAS Number 215453-51-3[1][2][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the table below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral3💀DangerH301: Toxic if swallowed[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2][5]
Serious Eye Damage/Eye Irritation1corrosiveDangerH318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[1][2]

Precautionary Statements: [1][5]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Information

Experimental Protocols and Safety Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline general procedures for handling, storage, and emergency response. These should be adapted to specific laboratory conditions and risk assessments.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]

    • Respiratory Protection: If ventilation is inadequate or for high-risk procedures, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Store locked up.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team immediately.

    • Prevent entry into the contaminated area until it is declared safe by trained personnel.

First Aid Measures
  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][5]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or the environment.

Ecological Information

There is no specific data available regarding the ecotoxicity of this compound. Due to its chemical structure as a halogenated aromatic compound, it should be handled in a manner that prevents its release into the environment.

Visualizations

The following diagrams illustrate key safety-related information for this compound.

GHS_Classification cluster_hazards GHS Hazard Classification This compound This compound H301 Acute Toxicity, Oral (Cat. 3) H301: Toxic if swallowed This compound->H301 H315 Skin Irritation (Cat. 2) H315: Causes skin irritation This compound->H315 H318 Serious Eye Damage (Cat. 1) H318: Causes serious eye damage This compound->H318 H335 STOT SE (Cat. 3) H335: May cause respiratory irritation This compound->H335

Caption: GHS Hazard Classification for this compound.

Spill_Response_Workflow cluster_workflow Accidental Spill Response Workflow start Spill Occurs assess Assess Severity (Minor vs. Major) start->assess evacuate_minor Evacuate Immediate Area assess->evacuate_minor Minor Spill evacuate_major Evacuate Laboratory assess->evacuate_major Major Spill don_ppe Don Appropriate PPE evacuate_minor->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alert_emergency Alert Emergency Response evacuate_major->alert_emergency

Caption: Workflow for responding to an accidental spill of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.

References

7-Bromo-1-Chloroisoquinoline: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-chloroisoquinoline has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at key positions, renders it a versatile precursor for the synthesis of a diverse array of polysubstituted isoquinoline derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its spectroscopic and physical data. Furthermore, this document explores the strategic importance of this compound as an intermediate in the development of novel therapeutic agents, highlighting its utility in palladium-catalyzed cross-coupling reactions that enable the exploration of vast chemical space.

Introduction and Historical Context

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of the isoquinoline scaffold is a cornerstone of many drug discovery programs. While the precise first synthesis of this compound is not documented in a singular "discovery" paper, its appearance in the patent literature, notably in patents such as US07943639B2, underscores its importance as a key intermediate in the synthesis of compounds with therapeutic potential. Its CAS Registry Number is 215453-51-3.[1] The compound's value lies in its pre-functionalized nature, offering two reactive handles—a bromine atom at the 7-position and a chlorine atom at the 1-position—that can be selectively manipulated to introduce a variety of substituents. This dual halogenation allows for orthogonal chemical modifications, making it a highly sought-after starting material for creating libraries of complex molecules for biological screening.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1][2]
CAS Number 215453-51-3[1][2][3]
Appearance Cream or yellow crystalline powder[4]
Melting Point 126-128 °C[5]
Boiling Point 349.5±22.0 °C at 760 mmHg[5]
¹H NMR (DMSO-d₆) δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H)[2]
LCMS m/z 242, 244, 246[2]
InChI Key UMSWWSIVPWVJOX-UHFFFAOYSA-N[2]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the chlorination of 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).[2] This reaction is a robust and high-yielding procedure.

Experimental Protocol

Materials:

  • 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)

  • Phosphorus oxychloride (46.6 mL, 0.5 mol)

  • Ice/water mixture (200 mL)

  • Aqueous ammonia

  • Cold water

Procedure:

  • To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

  • Heat the mixture to 100°C for 90 minutes with rapid stirring.

  • After cooling to room temperature, cautiously pour the reaction mixture onto an ice/water mixture (200 mL).

  • Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • Dry the solid under reduced vacuum at 45°C for 12 hours to yield a beige solid (13.86 g, 115% crude yield, which may contain inorganic salts).[2]

Purification: Further purification can be achieved by recrystallization or column chromatography to obtain a product with >96% purity as determined by HPLC.[2][4]

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 7-Bromo-1-hydroxyisoquinoline C Chlorination at 100°C A->C B Phosphorus Oxychloride (POCl3) B->C D Quenching with Ice/Water C->D Cooling E Basification with aq. Ammonia (pH 8) D->E F Filtration and Washing E->F G This compound F->G Drying

Caption: Synthetic workflow for this compound.

Utility in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is primarily realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling site-selective modifications. This allows for a modular approach to the synthesis of highly decorated isoquinoline libraries.

Common cross-coupling reactions that can be employed include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes.

  • Heck Coupling: Formation of C-C double bonds by reacting with alkenes.

These reactions provide access to a wide range of derivatives that can be screened for various biological activities. For instance, substituted isoquinolines are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Logical Relationship as a Key Synthetic Intermediate

SyntheticIntermediate Role of this compound in Synthesis cluster_reactions Cross-Coupling Reactions cluster_products Diverse Isoquinoline Derivatives A This compound B Suzuki Coupling (with R-B(OH)2) A->B C Buchwald-Hartwig Amination (with R-NH2) A->C D Sonogashira Coupling (with R-C≡CH) A->D E Other Couplings (e.g., Heck, Stille) A->E F 7-Bromo-1-Aryl/Alkyl-Isoquinolines B->F G 7-Bromo-1-Amino-Isoquinolines C->G H 7-Bromo-1-Alkynyl-Isoquinolines D->H I Further Functionalization at C7 F->I G->I H->I J Bioactive Molecules (e.g., Kinase Inhibitors, CNS Agents) I->J

Caption: Utility as a key synthetic intermediate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its two halogen substituents provide a robust platform for the creation of diverse libraries of substituted isoquinolines. While not a biologically active compound in itself, its role as a key intermediate enables the exploration of vast chemical space, facilitating the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers leveraging the synthetic potential of this important heterocyclic compound.

References

Potential Research Areas for 7-Bromo-1-Chloroisoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science. This technical guide focuses on the untapped potential of 7-Bromo-1-Chloroisoquinoline, a versatile starting material for the synthesis of a wide array of novel derivatives. The strategic placement of two distinct halogen atoms at the C1 and C7 positions offers orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide explores potential research avenues for these derivatives, including their development as anticancer agents, kinase inhibitors, antimicrobial compounds, and fluorescent probes. Detailed experimental protocols for the synthesis of key derivatives and for relevant biological assays are provided, alongside a summary of reported quantitative data for analogous compounds to guide future research. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Introduction: The Versatility of the this compound Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in natural product chemistry and drug discovery. The this compound core offers a unique synthetic handle for the development of novel compounds with tailored properties. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution, while the bromine atom at the C7 position is ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This differential reactivity allows for a systematic and combinatorial approach to the synthesis of a diverse library of 1,7-disubstituted isoquinoline derivatives. The exploration of these derivatives opens up promising avenues for the discovery of new therapeutic agents and advanced functional materials.

Potential Research Areas and Applications

Anticancer Drug Discovery

The isoquinoline nucleus is a common feature in many natural and synthetic compounds exhibiting potent anticancer activity.[2][3] Derivatives of this compound are prime candidates for development as novel cytotoxic agents.

Potential Derivatives and Rationale:

  • 1-Anilino-7-arylisoquinolines: The introduction of substituted anilines at the C1 position and various aryl groups at the C7 position can lead to compounds with potential to inhibit cell proliferation. The anilino and aryl moieties can be tailored to optimize interactions with biological targets.

  • 1-(Heteroarylamino)-7-bromoisoquinolines: Incorporation of nitrogen-rich heteroaryl amines may enhance the DNA intercalating or enzyme-inhibiting properties of the compounds.

  • Topoisomerase I Inhibitors: Indenoisoquinolines, a class of non-camptothecin topoisomerase I inhibitors, have shown promise in anticancer research.[4][5] The this compound scaffold can be utilized to synthesize novel indenoisoquinoline analogues.

Quantitative Data for Analogous Compounds:

While specific data for this compound derivatives is limited, the following table summarizes the anticancer activity of related isoquinoline and quinoline compounds to provide a benchmark for future studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Aryl-7-anilino-6-bromoisoquinolinequinonesAGS (gastric adenocarcinoma)1.31 - 11.04[6]
1-Aryl-7-anilino-6-bromoisoquinolinequinonesHL-60 (leukemia)1.92[6]
3-Aryl substituted isoquinolinonesA549, SK-OV-3, SK-Mel-2, HCT-15, XF-498Comparable to Doxorubicin[2]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (average)GI50 ~6.6[2]
1,4-Disubstituted-3,4-dihydroisoquinolinesCEM (leukemia)0.64 - 4.10[7]
Highly Brominated QuinolinesC6, HeLa, HT295.45 - 9.6 µg/mL[8]
Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors.[9]

Potential Targets and Rationale:

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Substituted isoquinolines have shown inhibitory activity against EGFR and HER2, which are key targets in cancer therapy.[10][11]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cancer, and isoquinoline-based compounds have the potential to act as inhibitors of key kinases in this cascade.[12][13][14]

  • Ras/Raf/MEK/ERK Pathway: As a central signaling pathway in cell proliferation, the Ras/Raf/MEK/ERK cascade presents another attractive target for isoquinoline derivatives.[15][16][17]

Quantitative Data for Analogous Compounds:

Compound ClassKinase TargetIC50 (nM)Reference
7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrilesMLCK-[9]
7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrilesEGFR-[9]
Isoquinoline-tethered quinazolinesHER2~100-200[10]
4-Arylamino-quinazolinesEGFR0.8 - 5.06[11]
Quinazoline derivativesEGFR0.05 - 0.1[18]
Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines and isoquinolines have demonstrated promising antibacterial activity.[19][20]

Potential Derivatives and Rationale:

  • 1-Amino-7-bromoisoquinolines: The introduction of various amino groups at the C1 position can lead to compounds with antibacterial properties.

  • 1-Aryloxy/Thio-7-bromoisoquinolines: Derivatives containing aryloxy or arylthio groups may exhibit activity against a range of bacterial and fungal strains.

Quantitative Data for Analogous Compounds:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Alkynyl isoquinolinesS. aureus (MRSA)4 - 8[19]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesK. Pneumoniae, S. aureus800 - 1000[2]
C-2 amine-substituted quinoxalinesS. aureus4 - 16[20]
5,7-Dibromo-2-methyl-8-hydroxyquinoline derivativesS. aureus, B. subtilis5-30 times more active than parent compound[21]
Materials Science: Fluorescent Probes and Organic Electronics

The rigid, planar structure of the isoquinoline ring system makes it an excellent scaffold for the development of fluorescent materials.

Potential Applications:

  • Fluorescent Probes: Derivatives with extended conjugation and appropriate donor-acceptor groups can be designed as fluorescent probes for biological imaging or chemical sensing.

  • Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have the potential to be used as emitter or host materials in OLEDs due to their photophysical properties.[22][23]

Photophysical Properties of Analogous Compounds:

The photophysical properties of isoquinoline derivatives are highly dependent on the nature and position of substituents. Generally, extending the π-conjugation and introducing electron-donating and -accepting groups can tune the absorption and emission wavelengths and enhance the fluorescence quantum yield.

Experimental Protocols

Synthesis of 7-Bromo-1-Substituted Isoquinoline Derivatives

Workflow for the Synthesis of 1,7-Disubstituted Isoquinolines:

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C D Nucleophilic Substitution (Nu-H, Base) A->D M 1-Aryl-7-bromoisoquinoline B->M F 1-Amino-7-bromoisoquinoline C->F G 1-Nucleophile-7-bromoisoquinoline D->G E 1-Chloro-7-arylisoquinoline L Suzuki Coupling (Ar-B(OH)2, Pd catalyst) F->L H Suzuki Coupling (Ar-B(OH)2, Pd catalyst) G->H K 1-Nucleophile-7-arylisoquinoline H->K I Buchwald-Hartwig Amination (R-NH2, Pd catalyst) J 1-Amino-7-arylisoquinoline L->J N Buchwald-Hartwig Amination (R-NH2, Pd catalyst) M->N O 1-Aryl-7-aminoisoquinoline N->O

Caption: General synthetic routes for derivatization of this compound.

Protocol 3.1.1: Synthesis of 1-Aryl-7-bromoisoquinolines via Suzuki Coupling [1][7]

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a mixture of toluene (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-7-bromoisoquinoline.

Protocol 3.1.2: Synthesis of 1-Amino-7-bromoisoquinolines via Buchwald-Hartwig Amination [17][24]

  • To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-7-bromoisoquinoline.

Biological Assays

Workflow for Anticancer Drug Screening:

G A Synthesized Derivatives C MTT Assay A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Values C->D E Identify Lead Compounds D->E F Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) E->F

Caption: Workflow for in vitro anticancer activity screening.

Protocol 3.2.1: MTT Assay for Cytotoxicity [5][6][8][25]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [4][12][14][26]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2.3: In Vitro Kinase Inhibition Assay (e.g., for HER2) [27][28]

  • Prepare a reaction mixture containing the purified kinase (e.g., recombinant HER2), a specific peptide substrate, and ATP in a kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay which measures ADP production.

  • Determine the percentage of kinase inhibition relative to a control without the inhibitor.

  • Calculate the IC50 value from the dose-response curve.

Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway:

G edge_inhibit edge_inhibit RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Ras/Raf/MEK/ERK Signaling Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Isoquinoline Isoquinoline Inhibitor Isoquinoline->Raf Isoquinoline->MEK

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition.

Conclusion and Future Directions

This compound represents a highly versatile and underexplored scaffold for the development of novel bioactive compounds and functional materials. The orthogonal reactivity of the two halogen substituents provides a powerful platform for the generation of diverse chemical libraries. The potential for these derivatives to act as potent anticancer agents, kinase inhibitors, and antimicrobial compounds is significant, warranting further investigation. Future research should focus on the systematic synthesis and biological evaluation of a wide range of 1,7-disubstituted isoquinolines. Quantitative structure-activity relationship (QSAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the exploration of their photophysical properties could lead to the development of novel fluorescent probes and materials for organic electronics. The detailed protocols and compiled data within this guide aim to serve as a valuable resource to stimulate and facilitate further research in this promising area.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-1-Chloroisoquinoline with various arylboronic acids. This reaction is a powerful method for the synthesis of 7-aryl-1-chloroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocol outlines the reaction setup, conditions, workup, and purification procedures. Additionally, this note includes representative data and visualizations to guide researchers in applying this methodology.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[4]

Isoquinoline and its derivatives are important heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, substituted isoquinolines have been investigated as potential inhibitors of IκB kinase-β (IKK-β), which is implicated in inflammatory and cancerous conditions. The development of novel isoquinoline-based compounds is therefore of significant interest in drug discovery.

This protocol focuses on the selective Suzuki-Miyaura coupling at the C-7 position of this compound. The higher reactivity of the aryl bromide compared to the aryl chloride under specific palladium-catalyzed conditions allows for chemoselective functionalization, providing a straightforward entry into a library of 7-aryl-1-chloroisoquinolines. These products can serve as key intermediates for further diversification in the development of novel therapeutic agents.

Reaction Scheme & Mechanism

The general scheme for the Suzuki-Miyaura coupling of this compound is shown below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]

Suzuki_Miyaura_Reaction General Reaction Scheme cluster_reactants cluster_products This compound This compound 7-Aryl-1-Chloroisoquinoline 7-Aryl-1-Chloroisoquinoline This compound->7-Aryl-1-Chloroisoquinoline Pd Catalyst, Base, Solvent Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->7-Aryl-1-Chloroisoquinoline plus1 +

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the palladium catalyst, for example, a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like PPh₃ (0.04 mmol, 4 mol%).

    • Add the base, such as Na₂CO₃ (2.0 mmol, 2.0 equiv).

    • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Reaction Execution:

    • Add the degassed solvent system, for instance, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-aryl-1-chloroisoquinoline.

Experimental_Workflow Experimental Workflow A Reaction Setup: - Add reactants, catalyst, base to flask - Purge with inert gas B Reaction Execution: - Add degassed solvent - Heat and stir - Monitor progress (TLC/LC-MS) A->B C Work-up: - Cool to room temperature - Dilute with ethyl acetate and water - Separate layers B->C D Extraction & Washing: - Extract aqueous layer - Combine organic layers - Wash with brine C->D E Drying & Concentration: - Dry over Na2SO4 - Filter - Concentrate in vacuo D->E F Purification: - Silica gel column chromatography E->F G Product Characterization: - NMR, MS, etc. F->G

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, owing to its broad substrate scope and functional group tolerance. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The ability to selectively introduce an amino group at the C7 position of 7-Bromo-1-Chloroisoquinoline opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.

This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of this compound. The presence of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 1-position—presents a chemoselectivity challenge. Based on the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for the selective amination at the 7-position under carefully controlled conditions. The protocols outlined below are based on established methodologies for the selective amination of analogous dihalo-heterocyclic systems, particularly 6-bromo-2-chloroquinoline.[1][2]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (the C-Br bond of this compound) to form a palladium(II) intermediate. This step is generally the rate-determining step and is faster for aryl bromides than for aryl chlorides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple, leading to the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.

Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.

Data Presentation: Reaction Conditions for Selective Amination

The selection of the appropriate catalyst, ligand, base, and solvent is paramount for a successful and selective Buchwald-Hartwig amination. The following table summarizes optimized conditions for the selective amination of 6-bromo-2-chloroquinoline, a close analog of this compound, which can be adapted for the target substrate.[1][2]

ParameterReagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Typically used in 1-5 mol%.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bulky, electron-rich bisphosphine ligand, often preferred for achieving high selectivity and yields.
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base commonly employed in Buchwald-Hartwig reactions.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are required to prevent catalyst deactivation.
Temperature 90-110 °CReaction temperature may need to be optimized depending on the amine's reactivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound with a generic secondary amine. These protocols can be adapted for specific primary and secondary amines. Optimization of reaction parameters may be necessary to achieve the best results for a particular substrate.

Protocol 1: General Procedure for Selective Amination with a Cyclic Secondary Amine

This protocol is adapted from the successful selective amination of 6-bromo-2-chloroquinoline.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Cyclic secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

Equipment:

  • Oven-dried Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1.0 equiv) and the cyclic secondary amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath or heating block.

  • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-1-chloroisoquinoline derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle Diagram

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_intermediate [L_nPd(II)(Ar)(Br)] oxidative_addition->pd2_intermediate amine_coordination Amine Coordination (+ R₂NH) pd2_intermediate->amine_coordination pd2_amine_complex [L_nPd(II)(Ar)(Br)(R₂NH)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (- H-Base⁺) pd2_amine_complex->deprotonation Base pd2_amido_complex [L_nPd(II)(Ar)(NR₂)] deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagents and Glassware Preparation setup Reaction Setup under Inert Atmosphere (Pd₂(dba)₃, Xantphos, NaOtBu, This compound, Amine, Toluene) start->setup reaction Heating and Stirring (100 °C, 12-24 h) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction (Ethyl Acetate, Water) monitoring->workup filtration Filtration through Celite® workup->filtration concentration Solvent Removal under Reduced Pressure filtration->concentration purification Flash Column Chromatography concentration->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Experimental workflow for the selective amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Aryl-1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-aryl-1-chloroisoquinoline scaffold is a key structural motif in medicinal chemistry and materials science. The ability to introduce diverse aryl groups at the C-7 position allows for the fine-tuning of molecular properties, making it a valuable building block in drug discovery and the development of novel organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a reliable route to these important compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 7-aryl-1-chloroisoquinolines, primarily focusing on the Suzuki-Miyaura coupling of 7-bromo-1-chloroisoquinoline with various arylboronic acids.

Reaction Principle

The synthesis of 7-aryl-1-chloroisoquinolines is typically achieved through a two-step process. First, a suitable 7-halo-1-hydroxyisoquinoline precursor is synthesized and subsequently converted to the 7-halo-1-chloroisoquinoline. The key C-C bond-forming step is then accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the this compound and an appropriate arylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of 7-aryl-1-chloroisoquinolines. The data for the Suzuki-Miyaura coupling is based on analogous reactions with haloquinolines and serves as a strong predictive model for the reactivity of this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
7-Bromo-1-hydroxyisoquinolinePOCl₃Neat1001.5~95

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Data)

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃1,4-Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801680-90
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90882-92
Thiophen-2-ylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene1101275-85
3,5-Dimethylphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃1,4-Dioxane/H₂O1001288-98

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 7-bromo-1-hydroxyisoquinoline to this compound.

Materials:

  • 7-Bromo-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ammonia

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a stirring bar and reflux condenser, add 7-bromo-1-hydroxyisoquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (10 eq) to the flask at room temperature.

  • Heat the reaction mixture to 100 °C and stir vigorously for 1.5 hours.

  • Allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice in a beaker with stirring.

  • Neutralize the acidic solution by the dropwise addition of aqueous ammonia until the pH reaches approximately 8. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain this compound as a solid.

Protocol 2: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the synthesis of 7-aryl-1-chloroisoquinolines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Deionized water (if using an aqueous system)

  • Schlenk flask or sealed reaction tube

  • Stirring bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry Schlenk flask or reaction tube containing a stirring bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) and, if necessary, the phosphine ligand (0.04-0.10 eq).

  • Seal the flask or tube and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1-chloroisoquinoline.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArylHalide This compound (Ar-X) OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Aryl_complex BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base Transmetalation Transmetalation PdII_Aryl_complex->Pd0 Product 7-Aryl-1-chloroisoquinoline (Ar-Ar') PdII_Aryl_complex->Product RedElim Reductive Elimination l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: 7-Bromo-1-hydroxyisoquinoline Chlorination Chlorination with POCl₃ Start->Chlorination Intermediate This compound Chlorination->Intermediate Coupling Suzuki-Miyaura Coupling: - Arylboronic Acid - Pd Catalyst & Ligand - Base Intermediate->Coupling Product_Crude Crude 7-Aryl-1-chloroisoquinoline Coupling->Product_Crude Workup Aqueous Workup Product_Crude->Workup Purification Column Chromatography Workup->Purification Product_Final Pure 7-Aryl-1-chloroisoquinoline Purification->Product_Final

Caption: Overall experimental workflow for the synthesis of 7-aryl-1-chloroisoquinolines.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using a 7-Bromo-1-Chloroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the isoquinoline ring system allows for the precise orientation of substituents to interact with the ATP-binding site of various kinases. The 7-Bromo-1-Chloroisoquinoline scaffold is a particularly attractive starting material for the synthesis of novel kinase inhibitors due to its two distinct and orthogonally reactive halogenated positions. This allows for sequential, site-selective introduction of different functionalities, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical series of kinase inhibitors based on the this compound scaffold, targeting the RAF-MEK-ERK signaling pathway. The primary synthetic strategies involve sequential palladium-catalyzed cross-coupling reactions: a Suzuki coupling at the 7-position followed by a Buchwald-Hartwig amination at the 1-position.

Synthetic Strategy

The overall synthetic approach is a two-step sequence of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in Suzuki couplings allows for the selective introduction of an aryl or heteroaryl moiety at the 7-position. The subsequent Buchwald-Hartwig amination at the 1-position introduces a variety of substituted anilines, which are crucial for hinge-binding interactions with the target kinase.

G start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 Step 1 intermediate 7-Aryl-1-Chloroisoquinoline Intermediate step1->intermediate step2 Buchwald-Hartwig Amination (Substituted Aniline, Pd Catalyst, Base) intermediate->step2 Step 2 final 1-(Arylamino)-7-Aryl-isoquinoline (Kinase Inhibitor Library) step2->final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a hypothetical series of 1,7-disubstituted isoquinoline kinase inhibitors. The yields are representative of typical palladium-catalyzed cross-coupling reactions on similar heterocyclic systems. The biological activity data (IC50 values) are hypothetical and based on published data for structurally related isoquinoline-based RAF inhibitors.[1]

Table 1: Synthesis of 7-Aryl-1-Chloroisoquinoline Intermediates via Suzuki Coupling

Compound IDR1-Boronic AcidProductYield (%)
INT-1 Phenylboronic acid7-Phenyl-1-chloroisoquinoline85
INT-2 4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1-chloroisoquinoline82
INT-3 1-Methyl-1H-pyrazol-4-ylboronic acid7-(1-Methyl-1H-pyrazol-4-yl)-1-chloroisoquinoline78

Table 2: Synthesis and Biological Activity of 1,7-Disubstituted Isoquinoline Kinase Inhibitors

Compound IDIntermediateR2-AnilineProductYield (%)B-RAF IC50 (nM)c-RAF IC50 (nM)
KI-1A INT-1Aniline7-Phenyl-N-phenylisoquinolin-1-amine75150250
KI-1B INT-13-ChloroanilineN-(3-Chlorophenyl)-7-phenylisoquinolin-1-amine7285120
KI-2A INT-2Aniline7-(4-Methoxyphenyl)-N-phenylisoquinolin-1-amine78120200
KI-2B INT-23-ChloroanilineN-(3-Chlorophenyl)-7-(4-methoxyphenyl)isoquinolin-1-amine746095
KI-3A INT-3Aniline7-(1-Methyl-1H-pyrazol-4-yl)-N-phenylisoquinolin-1-amine684570
KI-3B INT-33-ChloroanilineN-(3-Chlorophenyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1-amine652540

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., 1-Methyl-1H-pyrazol-4-ylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-1-chloroisoquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Aryl-1-Chloroisoquinoline

Materials:

  • 7-Aryl-1-Chloroisoquinoline intermediate (from Protocol 1)

  • Substituted aniline (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 7-Aryl-1-Chloroisoquinoline (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(arylamino)-7-aryl-isoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (B-RAF/c-RAF)

Materials:

  • Recombinant human B-RAF and c-RAF enzymes

  • MEK1 (inactive) as substrate

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

  • Add 2.5 µL of a 2X kinase/substrate mixture (B-RAF or c-RAF and MEK1) in assay buffer.

  • Initiate the reaction by adding 5 µL of 2X ATP solution (at the Km for the specific kinase).

  • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubate the reaction plate at room temperature for 60 minutes.

  • Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Subtract the background luminescence (negative control) from all readings.

  • Normalize the data to the positive control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in various cancers, making it a key target for cancer therapy. The synthesized isoquinoline derivatives are designed to inhibit the kinase activity of B-RAF and c-RAF, thereby blocking downstream signaling.

G cluster_0 RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF B-RAF / c-RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Isoquinoline Inhibitor (e.g., KI-3B) Inhibitor->RAF G cluster_workflow Experimental Workflow synthesis Synthesis: 1. Suzuki Coupling 2. Buchwald-Hartwig Amination purification Purification: Silica Gel Chromatography synthesis->purification characterization Characterization: NMR, LC-MS, HRMS purification->characterization bio_assay Biological Evaluation: In Vitro Kinase Assays (IC50) characterization->bio_assay sar_analysis SAR Analysis & Optimization bio_assay->sar_analysis sar_analysis->synthesis Iterative Optimization

References

Application Notes and Protocols: 7-Bromo-1-Chloroisoquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 7-Bromo-1-Chloroisoquinoline as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the development of Rho-kinase (ROCK) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.

Introduction

This compound is a versatile heterocyclic building block that has gained significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 1-position and a bromine atom at the 7-position, allows for selective and sequential functionalization. This dual reactivity makes it an ideal starting material for the synthesis of complex molecular architectures, most notably demonstrated in the synthesis of the potent Rho-kinase inhibitor, Ripasudil.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance Cream or yellow crystalline powder[2]
Melting Point 121-126 °C[3]
CAS Number 215453-51-3[1][4]
Purity (Assay) >96.0% (GC/HPLC)[2]

Application in the Synthesis of Ripasudil (Glanatec®)

This compound is a crucial intermediate in the synthesis of Ripasudil, a selective ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[5]

Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Ripasudil

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Dysregulation of this pathway is associated with the pathophysiology of several diseases. Ripasudil acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream substrates and leading to smooth muscle relaxation.[6]

ROCK_Signaling_Pathway RhoA-GTP Activated RhoA (RhoA-GTP) ROCK Rho-Kinase (ROCK) RhoA-GTP->ROCK Activates Phosphorylation Phosphorylation ROCK->Phosphorylation Substrates Downstream Substrates (e.g., MYPT1, MLC) Cellular_Effects Increased Actin-Myosin Contraction & Cytoskeletal Rigidity Substrates->Cellular_Effects Leads to Phosphorylation->Substrates Ripasudil Ripasudil Ripasudil->ROCK Inhibits

Diagram 1: Rho-Kinase (ROCK) signaling pathway and its inhibition by Ripasudil.
Synthetic Workflow for Ripasudil from this compound

The overall synthetic strategy to obtain Ripasudil from this compound involves a multi-step process. The key transformations include the conversion to a 4-fluoro-isoquinoline derivative, subsequent sulfonylation, and final coupling with the chiral diazepine side chain.

Ripasudil_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_sidechain Side-Chain Synthesis cluster_final Final Product Start This compound Intermediate1 4-Fluoroisoquinoline Start->Intermediate1 Halogen Exchange & Functional Group Interconversion Intermediate2 4-Fluoroisoquinoline-5-sulfonyl chloride Intermediate1->Intermediate2 Sulfonylation Final Ripasudil Intermediate2->Final SideChain (S)-2-methyl-1,4-diazepane SideChain->Final Coupling

Diagram 2: General synthetic workflow for Ripasudil starting from this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 7-bromo-1-hydroxyisoquinoline.

Materials:

  • 7-bromo-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice/water

  • Aqueous ammonia

Procedure:

  • To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

  • Heat the mixture to 100°C for 90 minutes with rapid stirring.

  • After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).

  • Adjust the pH to 8 by the dropwise addition of aqueous ammonia.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid under reduced pressure at 45°C for 12 hours to yield this compound.

Quantitative Data:

ParameterValue
Yield 13.86 g (crude, noted as 115% likely due to impurities or solvent)
Appearance Beige solid
¹H NMR (DMSO-d₆) δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H)
HPLC Purity 96%
LCMS (m/z) 242, 244, 246
Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride (Key Ripasudil Intermediate)

This protocol outlines a one-pot synthesis of a key intermediate for Ripasudil, starting from 4-fluoroisoquinoline sulfate.[6]

Materials:

  • 4-fluoroisoquinoline sulfate

  • Liquid sulfur trioxide (SO₃)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

  • Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.[6]

  • Chlorination: Add thionyl chloride to the reaction mixture at 30°C, then heat to 70°C and stir for 4 hours.[6]

  • Quench: Cool the reaction mixture to 20°C and slowly add it to a mixture of ice and methylene chloride, maintaining the temperature below 5°C.[6]

  • Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with methylene chloride.[6]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Precipitation: Add 4N HCl/EtOAc to the filtrate at 18-21°C and stir for one hour to precipitate the hydrochloride salt.[6]

  • Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]

Quantitative Data from a Representative Large-Scale Synthesis: [6]

ParameterValue
Starting Material (4-fluoroisoquinoline sulfate) 68.8 kg (280 mol)
Yield (4-fluoroisoquinoline-5-sulfonyl chloride HCl) 78.8 kg
Purity (HPLC) >99.5%
Isomer Ratio (5-sulfonyl vs. 8-sulfonyl) 99.64 : 0.36
Synthesis of Ripasudil (Final Coupling Step)

The final step in the synthesis of Ripasudil involves the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with (S)-2-methyl-1,4-diazepane. While a detailed, publicly available protocol for this specific reaction is limited, it follows a standard nucleophilic substitution reaction of a sulfonyl chloride with a secondary amine.

General Procedure (Inferred from Patent Literature):

  • Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride in the same solvent dropwise to the cooled solution of the diazepine.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

  • Purify the crude product by column chromatography or recrystallization to afford Ripasudil.

Structure-Activity Relationship (SAR) and Biological Activity

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.[7] The development of Ripasudil from its predecessor, Fasudil, highlights key structural modifications that enhance potency and selectivity.

Key SAR Observations:

  • Fluorine at C4: The introduction of a fluorine atom at the 4-position of the isoquinoline ring significantly improves the pharmacological action compared to Fasudil.[1]

  • Chiral Methyl Group: The (S)-configuration of the methyl group at the 2-position of the 1,4-diazepane ring is crucial for the characteristic effect of Ripasudil.[1]

Quantitative Biological Data:

CompoundTargetAssayValueReference
Ripasudil ROCK1IC₅₀51 nM[8]
Ripasudil ROCK2IC₅₀19 nM[8]
H-1152P Rho-kinaseKᵢ1.6 nM[9][10]
H-1152P Protein Kinase AKᵢ630 nM[9]
H-1152P Protein Kinase CKᵢ9270 nM[9]

Conclusion

This compound serves as a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of Rho-kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and synthesis of novel therapeutic agents. The strategic functionalization of the isoquinoline core, guided by an understanding of structure-activity relationships, continues to be a promising approach for targeting a range of diseases.

References

Application Notes and Protocols for the Regioselective Functionalization of the 7-Position of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective functionalization of the 7-position of 1-chloroisoquinoline. Direct C-H functionalization at the C7 position of 1-chloroisoquinoline is challenging due to the directing effects of the chlorine atom and the nitrogen atom in the isoquinoline ring system. Therefore, a robust and versatile multi-step synthetic strategy is presented. This approach involves the initial regioselective synthesis of a 7-functionalized isoquinoline intermediate, followed by the introduction of the chlorine atom at the 1-position.

This methodology allows for the introduction of a wide variety of functional groups at the C7 position, making it highly valuable for the synthesis of novel compounds for drug discovery and development. The protocols provided are based on established and reliable chemical transformations.

Synthetic Strategy Overview

The overall synthetic strategy is a three-stage process:

  • Synthesis of 7-Bromoisoquinoline: This key intermediate is synthesized from isoquinoline via nitration, reduction, and a Sandmeyer-type reaction. This ensures the regioselective installation of a handle for further functionalization at the desired C7 position.

  • Functionalization of the 7-Position via Cross-Coupling Reactions: The versatile 7-bromoisoquinoline intermediate undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce a diverse range of aryl, heteroaryl, or alkynyl substituents at the 7-position.

  • Chlorination of the 1-Position: The 7-functionalized isoquinoline is converted to the corresponding N-oxide, which is then chlorinated at the 1-position using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final 7-functionalized 1-chloroisoquinoline product.

Diagram of the Overall Synthetic Workflow

cluster_0 Stage 1: Synthesis of 7-Bromoisoquinoline cluster_1 Stage 2: C7-Functionalization cluster_2 Stage 3: C1-Chlorination Isoquinoline Isoquinoline Nitration Nitration Isoquinoline->Nitration H₂SO₄/HNO₃ 5-Nitroisoquinoline 5-Nitroisoquinoline Nitration->5-Nitroisoquinoline Reduction Reduction 5-Nitroisoquinoline->Reduction Fe/HCl 5-Aminoisoquinoline 5-Aminoisoquinoline Reduction->5-Aminoisoquinoline Isomerization Isomerization 5-Aminoisoquinoline->Isomerization H₂SO₄ (rearrangement) 7-Aminoisoquinoline 7-Aminoisoquinoline Isomerization->7-Aminoisoquinoline Sandmeyer Sandmeyer 7-Aminoisoquinoline->Sandmeyer NaNO₂, HBr, CuBr 7-Bromoisoquinoline 7-Bromoisoquinoline Sandmeyer->7-Bromoisoquinoline Cross-Coupling Cross-Coupling 7-Bromoisoquinoline->Cross-Coupling Pd-Catalyst Coupling Partner 7-Functionalized Isoquinoline 7-Functionalized Isoquinoline Cross-Coupling->7-Functionalized Isoquinoline N_Oxidation N_Oxidation 7-Functionalized Isoquinoline->N_Oxidation m-CPBA 7-Functionalized Isoquinoline N-oxide 7-Functionalized Isoquinoline N-oxide N_Oxidation->7-Functionalized Isoquinoline N-oxide Chlorination Chlorination 7-Functionalized Isoquinoline N-oxide->Chlorination POCl₃ 7-Functionalized 1-Chloroisoquinoline 7-Functionalized 1-Chloroisoquinoline Chlorination->7-Functionalized 1-Chloroisoquinoline 7-Aminoisoquinoline 7-Aminoisoquinoline Diazonium Salt Formation Diazonium Salt Formation 7-Aminoisoquinoline->Diazonium Salt Formation 1. HBr 2. NaNO₂ (aq), 0-5 °C Copper(I) Bromide Solution Copper(I) Bromide Solution Diazonium Salt Formation->Copper(I) Bromide Solution Add to CuBr in HBr Reaction Quenching & Extraction Reaction Quenching & Extraction Copper(I) Bromide Solution->Reaction Quenching & Extraction 1. Heat 2. NaOH (aq) 3. Extraction Purification Purification Reaction Quenching & Extraction->Purification Column Chromatography 7-Bromoisoquinoline 7-Bromoisoquinoline Purification->7-Bromoisoquinoline Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Add 7-Bromoisoquinoline, Boronic Acid, Base, Pd-Catalyst, Solvent Reaction Reaction Degassing->Reaction Inert Atmosphere (Ar/N₂) Work-up Work-up Reaction->Work-up Heat (e.g., 80-100 °C) Purification Purification Work-up->Purification Quench, Extract 7-Arylisoquinoline 7-Arylisoquinoline Purification->7-Arylisoquinoline Column Chromatography Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Add 7-Bromoisoquinoline, Pd-Catalyst, CuI, Base, Solvent Reaction Reaction Degassing->Reaction Inert Atmosphere (Ar/N₂) Work-up Work-up Reaction->Work-up Add Alkyne, Heat Purification Purification Work-up->Purification Filter, Concentrate 7-Alkynylisoquinoline 7-Alkynylisoquinoline Purification->7-Alkynylisoquinoline Column Chromatography 7-Functionalized Isoquinoline 7-Functionalized Isoquinoline N-Oxidation N-Oxidation 7-Functionalized Isoquinoline->N-Oxidation m-CPBA, CH₂Cl₂ 7-Functionalized Isoquinoline N-oxide 7-Functionalized Isoquinoline N-oxide N-Oxidation->7-Functionalized Isoquinoline N-oxide Chlorination Chlorination 7-Functionalized Isoquinoline N-oxide->Chlorination POCl₃, Heat Work-up & Purification Work-up & Purification Chlorination->Work-up & Purification Quench, Extract 7-Functionalized 1-Chloroisoquinoline 7-Functionalized 1-Chloroisoquinoline Work-up & Purification->7-Functionalized 1-Chloroisoquinoline Column Chromatography

Application Notes and Protocols: Sonogashira Coupling of 7-Bromo-1-Chloroisoquinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of 7-Bromo-1-Chloroisoquinoline with various terminal alkynes. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 7-position, yielding 7-alkynyl-1-chloroisoquinoline derivatives. These products are versatile intermediates for further chemical elaboration, particularly in the development of novel therapeutic agents and functional materials.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

A key aspect of the Sonogashira coupling with dihalogenated substrates is regioselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[2] In the case of this compound, the carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 1-position. This difference in reactivity allows for the selective Sonogashira coupling to occur at the C-7 position, leaving the C-1 chloro substituent intact for potential subsequent transformations. This predictable regioselectivity is a crucial feature for the strategic synthesis of complex isoquinoline derivatives.[3]

Experimental Protocols

The following protocols are provided as a general guideline for the selective Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol is adapted from a general procedure for the selective Sonogashira coupling of bromo-chloro arenes.[3]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, (Trimethylsilyl)acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed Triethylamine (3 mL) and anhydrous, degassed DMF (3 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-1-chloroisoquinoline.

Data Presentation

The following tables summarize representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes based on typical yields reported for similar bromo-chloro aromatic substrates.[3]

Table 1: Reaction Conditions for the Selective Sonogashira Coupling of this compound

ParameterCondition
SubstrateThis compound
Terminal Alkyne1.1 equivalents
Palladium CatalystPd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalystCuI (4 mol%)
BaseTriethylamine
SolventDMF/Triethylamine (1:1)
Temperature80 °C
Reaction Time6-12 hours

Table 2: Representative Yields for the Synthesis of 7-Alkynyl-1-Chloroisoquinolines

EntryTerminal AlkyneProductRepresentative Yield (%)Selectivity (C-Br:C-Cl)
1Phenylacetylene1-Chloro-7-(phenylethynyl)isoquinoline85-95>98:2
21-Hexyne1-Chloro-7-(hex-1-yn-1-yl)isoquinoline80-90>98:2
3(Trimethylsilyl)acetylene1-Chloro-7-((trimethylsilyl)ethynyl)isoquinoline88-98>98:2
43-Ethynylthiophene1-Chloro-7-(thiophen-3-ylethynyl)isoquinoline82-92>98:2

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Tube under Inert Atmosphere reagents Add this compound, Pd(PPh₃)₂Cl₂, CuI start->reagents solvents Add Degassed Et₃N and DMF reagents->solvents alkyne Add Terminal Alkyne solvents->alkyne heat Heat to 80°C alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with Et₂O and Filter through Celite® cool->filter wash Wash with aq. NH₄Cl and Brine filter->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Isolated 7-Alkynyl-1-Chloroisoquinoline purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for the Selective Heck Reaction of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The selective functionalization of polyhalogenated heterocyclic scaffolds, such as 7-Bromo-1-Chloroisoquinoline, is a critical strategy in medicinal chemistry for the generation of novel molecular entities with diverse biological activities. The resulting vinyl-substituted isoquinolines serve as versatile intermediates for further synthetic transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The presence of two different halogen atoms on the isoquinoline core, bromine at the 7-position and chlorine at the 1-position, allows for a chemoselective Heck reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl.[2] This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.[2] Consequently, it is possible to selectively perform the Heck reaction at the C7-Br position while leaving the C1-Cl bond intact for subsequent orthogonal functionalization, such as a Suzuki or Buchwald-Hartwig coupling, under more forcing conditions. This stepwise approach allows for the controlled and divergent synthesis of polysubstituted isoquinoline derivatives.

Typical conditions for a selective Heck reaction on an aryl bromide in the presence of an aryl chloride involve a palladium(II) acetate or palladium on carbon catalyst, often in conjunction with a phosphine ligand such as triphenylphosphine or a more electron-rich and bulky phosphine for less reactive substrates.[3] A variety of organic or inorganic bases are used to neutralize the hydrogen halide generated during the reaction.[1] Common solvents include polar aprotic solvents like DMF, DMA, or NMP.[3] The reaction temperature is a crucial parameter that can be optimized to ensure selectivity, with lower temperatures generally favoring the reaction of the more reactive C-Br bond.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Heck reaction of bromo-substituted quinolines and other analogous aryl bromides, providing a basis for the development of a protocol for this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)-NaOAcEthanol140 (mw)0.571
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (0.01)-NaOAcDMA1402495
33-BromothiopheneEthyl acrylatePd(OAc)₂ (2)-K₂CO₃DMF1001285
44-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃H₂O/DMF110-180485-95
51-Bromo-4-phenoxybenzeneStyrene[(P(C₅H₁₀N)₃)₂PdCl₂] (0.05)-K₂CO₃NMP1003>95

Experimental Workflow Diagram

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Combine this compound, Pd(OAc)₂, PPh₃, and base in a Schlenk flask. inert Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->inert addition Add degassed solvent and alkene (e.g., styrene) via syringe. inert->addition heating Heat the reaction mixture to the desired temperature with stirring. addition->heating monitoring Monitor the reaction progress by TLC or GC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling extraction Dilute with water and extract the product with an organic solvent. cooling->extraction drying Dry the combined organic layers and concentrate in vacuo. extraction->drying purification Purify the crude product by column chromatography. drying->purification characterization Characterize the purified product by NMR, MS, and other spectroscopic methods. purification->characterization

Caption: Experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Heck reaction of this compound with a representative alkene, styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flask, chromatography column)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium Carbonate (2.0 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition:

    • Add anhydrous and degassed DMF (5 mL) to the flask via syringe.

    • Add styrene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

    • The reaction is typically expected to be complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-styryl-1-chloroisoquinoline.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note on Optimization: The reaction conditions provided are a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best yield and selectivity for different alkene coupling partners. For less reactive alkenes, a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃), may be required.

Signaling Pathway and Catalytic Cycle Diagram

Heck_Catalytic_Cycle Simplified Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->ArPdBr AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)L₂(Br) AlkeneComplex->MigratoryInsertion Carbopalladation/ Migratory Insertion BetaHydride [HPd(II)L₂(Alkene)]⁺Br⁻ MigratoryInsertion->BetaHydride β-Hydride Elimination Product Ar-Alkene (Product) BetaHydride->Product Regen Pd(0)L₂ + HBr BetaHydride->Regen Regen->Pd0 Reductive Elimination BaseHBr Base-H⁺Br⁻ Regen->HBr_source HBr Start This compound (Ar-Br) Start->ArPdBr Oxidative Addition Alkene Alkene Alkene->AlkeneComplex Base Base Base->BaseHBr HBr_source->BaseHBr

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Synthesis of 7-amino-1-substituted isoquinolines from 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse library of 7-amino-1-substituted isoquinolines, starting from the readily available building block, 7-Bromo-1-Chloroisoquinoline. The described synthetic strategy involves a two-step process: a selective Buchwald-Hartwig amination at the C7 position, followed by a versatile Suzuki cross-coupling reaction or nucleophilic aromatic substitution at the C1 position. This approach allows for the introduction of a wide range of functionalities at both positions, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below. The initial step focuses on the selective amination of the 7-bromo position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The subsequent introduction of diversity at the 1-position can be achieved through various methods, with Suzuki coupling being a prominent example for generating C-C bonds and direct nucleophilic substitution for introducing heteroatom linkages.

Synthetic_Workflow Start This compound Intermediate 7-Amino-1-chloroisoquinoline Intermediate Start->Intermediate Buchwald-Hartwig Amination Product 7-Amino-1-substituted Isoquinoline Library Intermediate->Product Suzuki Coupling or Nucleophilic Substitution

Caption: Synthetic workflow for 7-amino-1-substituted isoquinolines.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the selective amination of the 7-bromo position of this compound. The use of an appropriate ammonia equivalent, such as benzophenone imine followed by hydrolysis, is a common strategy to install a primary amine.[1]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude imine intermediate.

  • To the crude intermediate, add a mixture of THF and 2 M hydrochloric acid. Stir at room temperature for 2-4 hours to effect hydrolysis.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 7-amino-1-chloroisoquinoline.

ParameterValue
Reactants This compound, Benzophenone imine
Catalyst Pd(OAc)₂
Ligand Xantphos
Base NaOtBu
Solvent Toluene
Temperature 100-110 °C
Typical Yield 70-85%

Table 1: Summary of Reaction Conditions for Buchwald-Hartwig Amination.

Protocol 2: Suzuki Cross-Coupling of 7-Amino-1-chloroisoquinoline

This protocol outlines a general procedure for the Suzuki cross-coupling of the 7-amino-1-chloroisoquinoline intermediate with various boronic acids to introduce aryl or heteroaryl substituents at the C1 position.[2][3]

Materials:

  • 7-Amino-1-chloroisoquinoline

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • SPhos or XPhos (1.1-1.2 eq relative to Pd)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 7-amino-1-chloroisoquinoline (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1-substituted isoquinoline.

Substituent (from Boronic Acid)Catalyst/LigandBaseSolventTemperature (°C)Typical Yield
PhenylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10075-90%
4-MethoxyphenylPd₂(dba)₃ / XPhosCs₂CO₃Toluene11080-95%
3-PyridylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10065-80%

Table 2: Representative Data for Suzuki Cross-Coupling Reactions.

Protocol 3: Nucleophilic Aromatic Substitution of 7-Amino-1-chloroisoquinoline

This protocol provides a general method for the substitution of the C1 chlorine with various nucleophiles. The reactivity of the 1-chloroisoquinoline is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen.[4]

Materials:

  • 7-Amino-1-chloroisoquinoline

  • Nucleophile (e.g., primary or secondary amine, alcohol, thiol) (2.0-3.0 eq)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-amino-1-chloroisoquinoline (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add the nucleophile (2.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80-140 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Yield
MorpholineK₂CO₃DMF12080-95%
Sodium methoxideNaHTHF/DMF8070-85%
BenzylamineK₂CO₃DMSO14075-90%

Table 3: Representative Data for Nucleophilic Aromatic Substitution Reactions.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material through the key intermediate to the final diverse product library.

Logical_Progression cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Product Library Start This compound Intermediate 7-Amino-1-chloroisoquinoline Start->Intermediate Selective C7 Amination Suzuki Suzuki Coupling (C-C bond formation) Intermediate->Suzuki SNAr Nucleophilic Substitution (C-N, C-O, C-S bond formation) Intermediate->SNAr Final_Products 7-Amino-1-substituted Isoquinolines Suzuki->Final_Products SNAr->Final_Products

Caption: Logical flow from starting material to product library.

These protocols provide a robust framework for the synthesis of a wide array of 7-amino-1-substituted isoquinolines. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for 7-Bromo-1-Chloroisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block for the synthesis of advanced functional materials. Its structure features two distinct reactive sites: a chloro group at the 1-position and a bromo group at the 7-position of the isoquinoline core. This differential reactivity allows for selective, stepwise functionalization through various cross-coupling reactions, making it an attractive precursor for complex organic molecules tailored for specific applications in materials science, particularly in the field of organic electronics.

The isoquinoline moiety itself is a valuable component in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1] Its electron-deficient nature can be harnessed for electron-transporting materials, while appropriate derivatization can yield hole-transporting or emissive materials.[2][3] This document outlines potential applications of this compound in the synthesis of materials for organic electronics, providing detailed hypothetical protocols and target material properties.

Application Note 1: Synthesis of Isoquinoline-Based Hole-Transporting Materials (HTMs) for OLEDs

The strategic functionalization of this compound can lead to the development of novel Hole-Transporting Materials (HTMs) for use in OLEDs. By introducing electron-donating moieties, such as arylamines, the highest occupied molecular orbital (HOMO) energy level can be tuned for efficient hole injection and transport from the anode to the emissive layer. The following protocol describes a potential synthetic route to a diarylamine-functionalized isoquinoline derivative.

Target Properties for an Isoquinoline-Based HTM
PropertyTarget Value
HOMO Energy Level-5.1 to -5.4 eV
LUMO Energy Level-2.0 to -2.4 eV
Triplet Energy (T1)> 2.7 eV
Glass Transition Temp. (Tg)> 100 °C
Hole Mobility> 10⁻⁴ cm²/Vs
Experimental Protocol: Synthesis of a Diarylamine-Functionalized Isoquinoline HTM

This protocol details a two-step synthesis involving a selective Buchwald-Hartwig amination followed by a Suzuki cross-coupling reaction.

Step 1: Buchwald-Hartwig Amination at the 7-Position

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq.), diphenylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand (e.g., XPhos, 0.05 eq.) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the mixture at 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 7-(diphenylamino)-1-chloroisoquinoline intermediate.

Step 2: Suzuki Cross-Coupling at the 1-Position

  • Reaction Setup: To a Schlenk flask, add the 7-(diphenylamino)-1-chloroisoquinoline intermediate (1.0 eq.), an appropriate arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., aqueous 2M K₂CO₃).

  • Solvent Addition: Add a solvent mixture, such as toluene/ethanol/water (3:1:1).

  • Reaction: Degas the mixture by bubbling with nitrogen for 20 minutes. Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final HTM.

G cluster_0 Synthetic Workflow for an Isoquinoline-Based HTM A This compound C Buchwald-Hartwig Amination A->C B Diphenylamine B->C D 7-(Diphenylamino)-1-chloroisoquinoline C->D F Suzuki Coupling D->F E Arylboronic Acid E->F G Final HTM Product F->G

Synthetic Workflow for an Isoquinoline-Based HTM

Application Note 2: Synthesis of Isoquinoline-Based Materials for Electron Transport or Emissive Layers

The electron-deficient nature of the isoquinoline core makes it a suitable candidate for the development of Electron-Transporting Materials (ETMs) or host materials for phosphorescent emitters in OLEDs. By attaching electron-withdrawing groups or extending the π-conjugation, the lowest unoccupied molecular orbital (LUMO) can be lowered to facilitate electron injection and transport.

Target Properties for an Isoquinoline-Based ETM/Host
PropertyTarget Value
LUMO Energy Level-2.7 to -3.2 eV
HOMO Energy Level-6.0 to -6.5 eV
Triplet Energy (T1)> 2.8 eV (for blue phosphorescence host)
Glass Transition Temp. (Tg)> 120 °C
Electron Mobility> 10⁻⁵ cm²/Vs
Experimental Protocol: Synthesis of a π-Conjugated Isoquinoline Derivative

This protocol describes a potential one-pot, double Suzuki cross-coupling to attach two different aryl groups to the this compound core. This relies on the differential reactivity of the C-Br and C-Cl bonds.

  • Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), a first arylboronic acid (e.g., 2-(diphenylphosphoryl)phenylboronic acid) (1.1 eq.), a second, less reactive arylboronic acid (e.g., 3-(pyridin-3-yl)phenylboronic acid) (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (3.0 eq.) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. The more reactive C-Br bond should react preferentially with the first boronic acid. After an initial reaction period (monitor by GC-MS, e.g., 4-6 hours), the C-Cl bond will start to react with the second boronic acid at the elevated temperature. Continue heating for a total of 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product via column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure, bifunctionalized isoquinoline material.

G cluster_1 General Functionalization of this compound cluster_reactivity Reactive Sites start This compound C1 1-Chloro (More reactive to some couplings, e.g., Stille) C7 7-Bromo (More reactive to others, e.g., Suzuki) process1 Suzuki Coupling C1->process1 process3 Stille Coupling C1->process3 process4 Sonogashira Coupling C1->process4 C7->process1 process2 Buchwald-Hartwig Amination C7->process2 C7->process3 C7->process4 product1 Hole-Transporting Materials process1->product1 product2 Electron-Transporting Materials process1->product2 product3 Emissive Materials / Hosts process1->product3 product4 Organic Semiconductors process1->product4 process2->product1 process3->product2 process3->product3 process3->product4 process4->product3 process4->product4

Functionalization Pathways of this compound

Disclaimer

The experimental protocols and target data presented in these application notes are hypothetical and intended for illustrative purposes. They are based on established chemical principles and typical properties of materials used in organic electronics. Researchers should conduct their own literature searches and experimental optimization for any specific synthetic target. Safety precautions appropriate for the described chemical reactions must be followed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 7-Bromo-1-Chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a Suzuki coupling with this compound?

A1: In the Suzuki-Miyaura coupling of this compound, the bromine atom at the 7-position is generally expected to be more reactive than the chlorine atom at the 1-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. While the C1 position in isoquinolines is intrinsically electrophilic, which can sometimes enhance the reactivity of a C1-chloride, for dihaloisoquinolines like 4,7-dibromo-1-chloroisoquinoline, selective Suzuki coupling has been observed at the C7 position.[1][2] This suggests a higher reactivity for the C7-Br bond.

Q2: Can I achieve selective coupling at the C-1 chloro position?

A2: While challenging, selective coupling at the C-1 chloro position might be achievable by carefully tuning the reaction conditions. The choice of a highly active catalyst system, particularly one with bulky, electron-rich phosphine ligands, can sometimes overcome the typical reactivity order of halogens.[1] Screening different palladium catalysts, ligands, bases, and solvents will be crucial. For instance, in some quinoline systems, the choice of catalyst has been shown to reverse the site-selectivity between a chloro and a bromo substituent.[1][2]

Q3: What are the most common side reactions to look out for?

A3: Common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, leading to the formation of the de-borylated starting material. This can be promoted by the presence of water and certain bases.[3]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.

  • Dehalogenation: The halogen atom on the isoquinoline is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent.[3]

Q4: My boronic acid is unstable. What can I do?

A4: If your boronic acid is prone to decomposition, consider using a more stable derivative such as a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. These are often more robust and less susceptible to protodeboronation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or inappropriate ligand.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates. - Ensure the catalyst is fresh and has been stored correctly.
2. Incorrect base or base strength.- The base is crucial for activating the boronic acid. Screen a variety of bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF can be tested.[5]
3. Suboptimal solvent system.- The solvent affects catalyst activity and reactant solubility. Common choices include dioxane, THF, DMF, and toluene, often in a mixture with water. Ensure all reactants are soluble in the chosen solvent system.[3]
4. Insufficient reaction temperature.- While some reactions proceed at room temperature, heating is often required (typically 80-120 °C). Incrementally increase the temperature.[3]
Mixture of Mono-arylated Products (at C1 and C7) 1. Lack of selectivity in the catalytic system.- To favor reaction at the C7-Br position, start with less reactive catalyst systems (e.g., Pd(PPh₃)₄). - To explore reactivity at the C1-Cl position, more active catalysts with bulky, electron-rich ligands may be necessary.[1]
Significant Dehalogenation of Starting Material 1. Presence of protic impurities.- Use anhydrous solvents and reagents.[3]
2. Unsuitable catalyst/ligand combination.- Screen different catalyst and ligand combinations.
Formation of Boronic Acid Homocoupling Product 1. High catalyst loading or temperature.- Reduce the catalyst loading and/or the reaction temperature.
2. Oxygen contamination.- Ensure the reaction is performed under a completely inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction mixture.

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C-7 Position

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-7 position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Screening of Reaction Conditions for Suzuki Coupling at C-7
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O90Initial trial
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90Initial trial
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/H₂O100Initial trial
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)THF/H₂O80Initial trial

Note: This table is a template for organizing experimental results. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Start This compound (Ar-X) Start->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OR)2) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst/ligand system optimal? Start->Check_Catalyst Screen_Catalyst Screen different Pd sources and ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, SPhos) Check_Catalyst->Screen_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Screen_Catalyst->Check_Base Screen_Base Screen bases (K2CO3, Cs2CO3, K3PO4) Check_Base->Screen_Base No Check_Solvent Is the solvent system correct? Check_Base->Check_Solvent Yes Screen_Base->Check_Solvent Screen_Solvent Screen solvents (Dioxane, THF, Toluene) Check_Solvent->Screen_Solvent No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Screen_Solvent->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Optimized Reaction Optimized Check_Temp->Optimized Yes Increase_Temp->Optimized

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Dihaloisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Buchwald-Hartwig amination reactions with dihaloisoquinoline substrates.

Troubleshooting Guide: Common Side Products and Solutions

The Buchwald-Hartwig amination of dihaloisoquinolines can be accompanied by several side products that lower the yield of the desired mono- or di-aminated product. Understanding these side reactions is key to optimizing your experimental protocol.

1. Hydrodehalogenation

Hydrodehalogenation is the reduction of one or more of the carbon-halogen bonds on the isoquinoline ring, leading to a monochloroaminoisoquinoline or an aminoisoquinoline, respectively. This is one of the most common side reactions.

  • Cause: This side reaction can occur through various pathways, including β-hydride elimination from a palladium-amido intermediate or via the formation of palladium hydride species that then reduce the aryl halide.

  • Troubleshooting:

    • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. Consider screening ligands like XPhos, SPhos, or BrettPhos.

    • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote hydrodehalogenation. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable for sensitive substrates.

    • Temperature Control: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.[1]

    • Amine Stoichiometry: Using a slight excess of the amine can help favor the desired coupling reaction.

2. Regioselectivity Issues (Mono- vs. Di-substitution and Positional Isomers)

With dihaloisoquinolines, controlling the regioselectivity of the amination is a primary challenge. This includes achieving selective mono-amination versus di-amination, as well as directing the amination to a specific position (e.g., C1 vs. C3 in 1,3-dichloroisoquinoline).

  • Cause: The relative reactivity of the different C-X bonds on the isoquinoline ring influences the selectivity. This is affected by electronic and steric factors.

  • Troubleshooting:

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-amination.

    • Stoichiometry: Using a limited amount of the amine (e.g., 1.0-1.2 equivalents) can promote mono-substitution.

    • Ligand and Catalyst Choice: The catalyst system can significantly influence regioselectivity. For example, in dihalopyridines, different palladium catalysts have been shown to favor amination at different positions. A systematic screening of catalysts and ligands is recommended.

    • Sequential Amination: A planned, sequential approach can be used. After the first selective amination, the resulting monochloroaminoisoquinoline can be isolated and then subjected to a second Buchwald-Hartwig reaction with a different amine.

3. Homocoupling of the Amine

In some cases, the amine can undergo self-coupling, which is more prevalent with primary amines.

  • Cause: This can be a competing reaction pathway, especially at higher temperatures.

  • Troubleshooting:

    • Use of Ammonia Surrogates: For the introduction of a primary amino group, using an ammonia equivalent like benzophenone imine followed by hydrolysis can prevent self-coupling.[2]

    • Reaction Conditions: Optimizing the reaction temperature and catalyst loading can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-amination on 1,4-dichloroisoquinoline, but I am getting a mixture of the starting material, the mono-aminated product, and the di-aminated product. How can I improve the selectivity for the mono-aminated product?

A1: To improve selectivity for the mono-aminated product, you can try the following:

  • Control Stoichiometry: Use a controlled amount of the amine, typically between 1.0 and 1.2 equivalents.

  • Lower Temperature and Shorter Reaction Time: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-aminated product is the major component.

  • Ligand Selection: The steric and electronic properties of the phosphine ligand can influence selectivity. A less reactive catalyst system might favor mono-amination.

Q2: My main side product is the hydrodehalogenated aminoisoquinoline. What are the best ways to minimize this?

A2: Hydrodehalogenation is a common issue. To minimize it:

  • Optimize the Base: If you are using a very strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.

  • Screen Ligands: Bulky, electron-rich ligands are known to promote the desired C-N bond formation and can suppress hydrodehalogenation.

  • Lower the Reaction Temperature: This can often reduce the rate of the undesired reduction pathway.

Q3: I am not seeing any reaction with my dichloroisoquinoline substrate. What should I check?

A3: If you are not observing any product formation, consider these points:

  • Catalyst Activation: Ensure your palladium precatalyst is being properly activated to the active Pd(0) species.

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure your reagents are pure. Water and other impurities can deactivate the catalyst.

  • Ligand Choice: The chosen ligand may not be suitable for your specific substrate. Screening a few different ligands is often necessary.

Data Presentation

While specific quantitative data for side product formation in Buchwald-Hartwig reactions of dihaloisoquinolines is not extensively reported in the literature, the following table provides a general overview of how different reaction parameters can influence the product distribution, based on studies of related dihalo(hetero)arenes.

ParameterCondition AProduct Distribution ACondition BProduct Distribution B
Amine Equivalents 1.1 eq.Higher Mono-amination2.5 eq.Higher Di-amination
Base K₃PO₄ (weaker)Lower HydrodehalogenationNaOtBu (stronger)Higher Hydrodehalogenation
Temperature 80 °CHigher Selectivity110 °CFaster Reaction, more side products
Ligand Bulky, electron-richHigher yield of desired productLess bulky ligandPotential for more side reactions

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination of a Dichloroisoquinoline:

This protocol is a general starting point and should be optimized for each specific substrate and amine combination.

Materials:

  • Dichloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried reaction vessel, add the dichloroisoquinoline, palladium precatalyst, and phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the base to the vessel.

  • In a separate flask, dissolve the amine in the anhydrous solvent and degas the solution.

  • Add the amine solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Dihaloisoquinoline cluster_main Buchwald-Hartwig Reaction of Dihaloisoquinoline Start Dihaloisoquinoline + Amine Reaction Pd Catalyst, Ligand, Base Start->Reaction Desired Mono-amino-haloisoquinoline Reaction->Desired Desired Pathway Side1 Hydrodehalogenated Product Reaction->Side1 Side Reaction 1 Side2 Positional Isomer Reaction->Side2 Side Reaction 2 Diamino Di-aminoisoquinoline Desired->Diamino Further Reaction

Caption: Key pathways in the Buchwald-Hartwig reaction of dihaloisoquinolines.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Poor Selectivity Start Low Yield or Poor Selectivity Step1 Adjust Amine Stoichiometry (1.1 eq.) Start->Step1 Step2 Lower Reaction Temperature (e.g., 80°C) Step1->Step2 Step3 Screen Different Bases (e.g., K3PO4) Step2->Step3 Step4 Screen Different Ligands (e.g., XPhos) Step3->Step4 Success Improved Selectivity Step4->Success

Caption: A systematic workflow for troubleshooting poor selectivity.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 7-bromo-1-chloroisoquinoline. The primary focus is on preventing the common side reaction of hydrodehalogenation, which can reduce the yield of the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in my cross-coupling reaction with this compound?

A1: Hydrodehalogenation is a competing reaction pathway in palladium-catalyzed cross-couplings where a halide (in this case, bromine or chlorine) is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] This side reaction consumes your starting material and catalyst, lowering the overall yield of your desired product and complicating purification. For this compound, you may observe the formation of 7-bromoisoquinoline, 1-chloroisoquinoline, or even isoquinoline itself.

Q2: Which halide is more prone to hydrodehalogenation on this compound, the bromo or the chloro group?

A2: Generally, the carbon-bromine (C-Br) bond is weaker and more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[1] Therefore, the C-Br bond at the 7-position is more susceptible to both the desired cross-coupling and the undesired hydrodehalogenation. Selective coupling at the C-Br position is expected, but so is hydrodebromination.

Q3: What are the primary sources of the hydride (H⁻) that causes hydrodehalogenation?

A3: The hydride species responsible for hydrodehalogenation can originate from several sources within the reaction mixture:

  • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even trace amounts of water can be significant hydride sources.[1] Some aprotic polar solvents like DMF can also decompose to generate hydride species.

  • Bases: Amine bases (e.g., triethylamine) and strong alkoxide bases can act as hydride donors.[1]

  • Starting Materials/Reagents: Impurities in reagents or the coupling partner itself can sometimes contribute to the formation of palladium-hydride intermediates.

Troubleshooting Guide: Minimizing Hydrodehalogenation

If you are observing significant hydrodehalogenation of your this compound, follow this systematic troubleshooting guide.

Issue 1: High Levels of Hydrodehalogenated Byproduct

This is the most common issue. The following workflow will help you diagnose and solve the problem.

Troubleshooting_Workflow start High Hydrodehalogenation Observed ligand 1. Optimize Ligand start->ligand Start Here base 2. Change Base ligand->base If still high, proceed to next step solvent 3. Switch Solvent base->solvent If still high, proceed to next step temp 4. Lower Temperature solvent->temp If still high, proceed to next step end Hydrodehalogenation Minimized temp->end Problem Solved

Step 1: Optimize the Ligand

The choice of phosphine ligand is critical in modulating the rates of the desired cross-coupling versus the competing hydrodehalogenation.

  • Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands tend to accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C or C-N bond, thus outcompeting the hydrodehalogenation pathway.[1]

Ligand TypeExample LigandsExpected Impact on Hydrodehalogenation
Less Bulky, Electron-Poor PPh₃Tends to favor hydrodehalogenation
Bulky, Electron-Rich XPhos, SPhos, RuPhosGenerally suppresses hydrodehalogenation

Step 2: Change the Base

The base plays a crucial role not only in the transmetalation step but also as a potential source of hydrides.

  • Recommendation: Switch from strong organic or alkoxide bases to weaker inorganic bases.

Base TypeExample BasesExpected Impact on Hydrodehalogenation
Strong Organic/Alkoxide NaOtBu, Et₃NCan promote hydrodehalogenation
Weaker Inorganic K₂CO₃, K₃PO₄, Cs₂CO₃Generally reduces hydrodehalogenation

Step 3: Switch the Solvent

The solvent can be a direct source of hydrides or can influence the stability of intermediates that lead to hydrodehalogenation.

  • Recommendation: Avoid protic solvents and polar aprotic solvents known to be hydride donors. Use non-polar aprotic solvents.

Solvent TypeExample SolventsExpected Impact on Hydrodehalogenation
Protic/Polar Aprotic Alcohols, DMF, DioxaneCan increase hydrodehalogenation
Non-polar Aprotic Toluene, BenzeneGenerally minimizes hydrodehalogenation

Step 4: Lower the Reaction Temperature

The activation energy for hydrodehalogenation can be different from that of the desired cross-coupling.

  • Recommendation: Lowering the reaction temperature can often selectively slow down the hydrodehalogenation pathway more than the desired reaction.

TemperatureExpected Impact on Hydrodehalogenation
High (>100 °C) Can increase hydrodehalogenation
Moderate (RT to 80 °C) Often suppresses hydrodehalogenation

Experimental Protocols

The following are representative protocols for common cross-coupling reactions, adapted for this compound based on best practices for minimizing hydrodehalogenation with similar N-heterocyclic substrates. Note: These are starting points and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-7)

This protocol is designed to favor coupling at the more reactive C-Br bond while minimizing hydrodebromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Sonogashira Coupling (Selective at C-7)

This protocol aims for selective alkynylation at the C-Br position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Toluene or THF (5 mL, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.

Mechanistic Pathways

Understanding the catalytic cycles can help in rationalizing the troubleshooting strategies.

The key to preventing hydrodehalogenation is to favor the transmetalation and subsequent reductive elimination of the desired product (Ar-R) over the formation of a palladium-hydride intermediate and the reductive elimination of the hydrodehalogenated byproduct (Ar-H).

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of various reaction parameters on the ratio of the desired coupled product to the hydrodehalogenated byproduct, based on studies of similar dihalo-N-heterocyclic systems.

ParameterCondition Favoring HydrodehalogenationRecommended Condition to Minimize HydrodehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Bulky ligands accelerate the desired reductive elimination step.[1]
Base Strong bases, Amine bases (e.g., NaOtBu, Et₃N)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Weaker bases are less likely to act as a hydride source.
Solvent Polar aprotic (e.g., DMF, Dioxane), AlcoholsNon-polar aprotic (e.g., Toluene)Toluene is less likely to act as a hydride donor.[1]
Temperature High temperature (>100 °C)Lower temperature (RT to 80 °C)The activation energy for hydrodehalogenation can be higher.
Aryl Halide Ar-I > Ar-Br > Ar-ClAr-Cl or Ar-Br (if synthetically feasible)C-I bonds are weaker and more reactive, making them more prone to side reactions.[1]

By systematically applying these troubleshooting strategies and utilizing the provided protocols as a starting point, researchers can significantly improve the outcomes of their palladium-catalyzed cross-coupling reactions with this compound and minimize the formation of hydrodehalogenated byproducts.

References

Technical Support Center: Efficient Cross-Coupling of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient and selective cross-coupling of 7-Bromo-1-Chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 1-position. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective functionalization of the 7-position while leaving the 1-chloro substituent available for subsequent transformations. Studies on the closely related 4,7-dibromo-1-chloroisoquinoline have shown that Suzuki-Miyaura coupling occurs selectively at the C7-bromo position.

Q2: What are the most common cross-coupling reactions for functionalizing the 7-position of this compound?

A2: The most prevalent and versatile cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Q3: Can I perform a cross-coupling reaction at the 1-chloro position?

A3: Yes, it is possible to functionalize the 1-chloro position, but it requires more forcing reaction conditions. Typically, the C-Br bond is reacted first under milder conditions. Subsequently, the less reactive C-Cl bond can be coupled using a more active catalyst system, higher temperatures, a stronger base, or longer reaction times.

Q4: What are common side reactions to be aware of during the cross-coupling of this compound?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners.

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.

  • Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid before transmetalation.

  • Catalyst deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can help mitigate this issue.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible CauseSuggested Solution(s)
Inactive Catalyst - Ensure the palladium source and ligand are of high purity and stored under an inert atmosphere.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.- The isoquinoline nitrogen may be poisoning the catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center.
Inappropriate Ligand - Screen a variety of phosphine ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich ligands are often more effective.
Incorrect Base - The choice of base is critical. Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., DBU). Ensure the base is anhydrous if required.
Insufficient Temperature - Gradually increase the reaction temperature. Some cross-couplings require higher temperatures to proceed efficiently.
Poor Quality of Reagents or Solvents - Use freshly distilled and degassed solvents. Ensure all reagents are pure and dry. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
Possible CauseSuggested Solution(s)
Reaction Conditions Too Harsh - Reduce the reaction temperature and/or reaction time to favor the more reactive C-Br bond.
Highly Active Catalyst System - A very active catalyst may overcome the inherent reactivity difference between the C-Br and C-Cl bonds. Consider using a less active catalyst or ligand for the initial C-Br coupling.
Incorrect Ligand Choice - The ligand can significantly influence selectivity. For Suzuki coupling, ligands like Pd(PPh₃)₄ have been shown to favor reaction at the more reactive halide in similar systems, whereas more electron-rich and bulky ligands might be required for the subsequent C-Cl coupling.

Ligand Selection for Efficient Cross-Coupling

The choice of ligand is paramount for a successful and selective cross-coupling reaction. The following tables provide a guide to ligand selection for common cross-coupling reactions, with representative data from analogous systems.

Suzuki-Miyaura Coupling Data (Representative)
Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O100~90
4-Methoxyphenylboronic acidPdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O90~85
3-Thienylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene110~92
4-Pyridylboronic acidPd(OAc)₂SPhosCs₂CO₃1,4-Dioxane100~88
Buchwald-Hartwig Amination Data (Representative)
AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃BINAPNaOtBuToluene100~95
AnilinePd(OAc)₂XPhosCs₂CO₃1,4-Dioxane110~85
n-ButylaminePd₂(dba)₃RuPhosK₃PO₄Toluene100~90
PiperidinePdCl₂(dtbpf)dtbpfLiHMDSTHF80~88
Sonogashira Coupling Data (Representative)
AlkynePalladium SourceCo-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF80~92
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTHF60~95
1-OctynePd(OAc)₂/PPh₃CuIK₂CO₃Acetonitrile80~88
EthynylbenzenePdCl₂(dppf)CuICs₂CO₃1,4-Dioxane90~90

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the 7-Position
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Workup & Purification This compound This compound Heating Heating under Inert Atmosphere This compound->Heating Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling_Partner->Heating Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 7-Substituted-1-Chloroisoquinoline Purification->Product Troubleshooting_Logic Start Low or No Conversion? Check_Catalyst Is the catalyst active? Is the ligand appropriate? Start->Check_Catalyst Yes Check_Conditions Are the temperature and base optimized? Start->Check_Conditions Yes Check_Reagents Are reagents and solvents pure and dry? Start->Check_Reagents Yes Solution_Catalyst Use bulky ligand (e.g., XPhos, SPhos) Consider a pre-catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Screen temperatures and bases Check_Conditions->Solution_Conditions Solution_Reagents Use fresh, pure reagents and degassed solvents Check_Reagents->Solution_Reagents Selectivity_Factors Selectivity Site Selectivity (C7-Br vs C1-Cl) Reactivity Inherent Reactivity (C-Br > C-Cl) Selectivity->Reactivity Primarily determined by Ligand Ligand Choice (Sterics & Electronics) Selectivity->Ligand Influenced by Temperature Reaction Temperature Selectivity->Temperature Influenced by Catalyst Catalyst Activity Selectivity->Catalyst Influenced by

Technical Support Center: Purification of 7-Substituted-1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 7-substituted-1-chloroisoquinoline products. This guide is designed in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 7-substituted-1-chloroisoquinolines?

A1: The primary purification methods for this class of compounds are:

  • Recrystallization: Effective for obtaining high-purity crystalline solids, especially when the desired product is the major component of the crude mixture.

  • Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. It is widely used for routine purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for difficult separations where high resolution is required to isolate the product from closely related impurities or isomers.

Q2: What are the common impurities I might encounter in the synthesis of 7-substituted-1-chloroisoquinolines?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted starting materials: Such as the corresponding 7-substituted-isoquinolin-1-one.

  • Reagents: For example, residual phosphoryl chloride (POCl₃) from the chlorination step.

  • Positional Isomers: Depending on the synthetic route, other isomers may be formed. For instance, in reactions like the Bischler-Napieralski synthesis, abnormal cyclization can lead to the formation of 6-substituted or 8-substituted isomers alongside the desired 7-substituted product.[1]

  • Byproducts from side reactions: The specific byproducts will depend on the synthetic method used. For example, in the Bischler-Napieralski reaction, styrene formation can be a side reaction.[2]

  • Hydrolyzed product: The 1-chloro group can be susceptible to hydrolysis back to the corresponding isoquinolin-1-one, particularly during aqueous workup or on silica gel.

Q3: How do I choose the right purification strategy for my specific 7-substituted-1-chloroisoquinoline?

A3: The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • For routine purification of solid products on a moderate scale (milligrams to grams): Start with flash column chromatography followed by recrystallization of the product-containing fractions.

  • For high-purity materials, especially for biological testing: Preparative HPLC is often necessary after an initial purification by flash chromatography.

  • If your product is a solid and the major component after workup: Direct recrystallization from a suitable solvent might be sufficient.

Troubleshooting Guides

Recrystallization
ProblemPotential Cause(s)Recommended Solutions
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The compound is impure, leading to melting point depression.Select a solvent with a lower boiling point. Attempt to further purify the crude product by flash chromatography before recrystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Re-heat the solution and evaporate some of the solvent. Try adding a co-solvent (anti-solvent) in which your compound is insoluble.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.Cool the crystallization mixture in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Poor purity after recrystallization. Impurities have similar solubility profiles to the product. The cooling process was too rapid, trapping impurities.Try a different solvent or a solvent mixture to improve selectivity. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solutions
Poor separation of product and impurities (co-elution). Inappropriate solvent system (polarity is too high or too low). The column is overloaded with the crude product.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.4 for your product. Reduce the amount of crude material loaded onto the column.
Product is stuck on the column. The product is too polar for the chosen solvent system. The compound may be degrading on the acidic silica gel.Gradually increase the polarity of the eluent. For basic compounds like isoquinolines, consider adding a small amount of triethylamine (0.1-1%) to the eluent. Use a different stationary phase like alumina (neutral or basic).
Streaking or tailing of spots on TLC and broad peaks from the column. The compound is interacting too strongly with the silica gel. The sample is acidic or basic.Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Product elutes in the solvent front. The eluent is too polar.Start with a less polar solvent system.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for 7-substituted-1-chloroisoquinolines is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be used.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent like dichloromethane). Apply the sample evenly to the top of the silica gel.

  • Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for isoquinolines include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Quantitative Data

The following tables provide examples of purification strategies and results for specific 7-substituted-1-chloroisoquinoline products. Note: Optimal conditions can vary based on the specific substrate and reaction scale.

Table 1: Flash Column Chromatography Parameters

CompoundSubstituent at C7Stationary PhaseEluent SystemTypical RfReference
1-chloro-5-nitroisoquinoline (Example for a related isomer)Silica GelEthyl Acetate / HexanesNot specified[3]
1-chloroisoquinoline HSilica GelEthyl Acetate / Petroleum EtherNot specified[4]
7-chloroisoquinolin-1(2H)-one (Intermediate)Silica Gel20% Ethyl Acetate / 80% HexaneNot specified[5]

Table 2: Recrystallization Solvents and Typical Outcomes

Compound ClassRecommended SolventsExpected Outcome
Chlorinated Isoquinolines Ethanol, Methanol, IsopropanolGood for moderately polar compounds.
Ethyl Acetate / HexanesA good solvent/anti-solvent system for tuning polarity.
TolueneSuitable for less polar derivatives.

Visualizations

DOT Script for General Purification Workflow

Purification_Workflow Crude_Product Crude 7-Substituted-1-Chloroisoquinoline TLC TLC Analysis Crude_Product->TLC Decision1 Purity Check TLC->Decision1 Flash_Chromatography Flash Column Chromatography Decision1->Flash_Chromatography Impure Recrystallization Recrystallization Decision1->Recrystallization Mostly Pure Flash_Chromatography->Recrystallization Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Difficult Separation Pure_Product Pure Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: General workflow for the purification of 7-substituted-1-chloroisoquinolines.

DOT Script for Troubleshooting Logic in Flash Chromatography

Chromatography_Troubleshooting Start Problem Observed Poor_Separation Poor Separation / Co-elution Start->Poor_Separation Product_Stuck Product Stuck on Column Start->Product_Stuck Streaking Streaking / Tailing Start->Streaking Poor_Separation_Cause1 Incorrect Solvent System Poor_Separation->Poor_Separation_Cause1 Poor_Separation_Cause2 Column Overloaded Poor_Separation->Poor_Separation_Cause2 Product_Stuck_Cause1 Eluent Too Nonpolar Product_Stuck->Product_Stuck_Cause1 Product_Stuck_Cause2 Degradation on Silica Product_Stuck->Product_Stuck_Cause2 Streaking_Cause Strong Analyte-Silica Interaction Streaking->Streaking_Cause Poor_Separation_Sol1 Optimize Eluent via TLC Poor_Separation_Cause1->Poor_Separation_Sol1 Solution Poor_Separation_Sol2 Reduce Sample Load Poor_Separation_Cause2->Poor_Separation_Sol2 Solution Product_Stuck_Sol1 Increase Eluent Polarity Product_Stuck_Cause1->Product_Stuck_Sol1 Solution Product_Stuck_Sol2 Add Triethylamine or Use Alumina Product_Stuck_Cause2->Product_Stuck_Sol2 Solution Streaking_Sol Add Modifier to Eluent (e.g., TEA or Acetic Acid) Streaking_Cause->Streaking_Sol Solution

Caption: Troubleshooting logic for common issues in flash column chromatography.

References

Overcoming low reactivity of the C-Cl bond in 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1-Chloroisoquinoline. The focus is on overcoming the low reactivity of the C-Cl bond, particularly in the context of selective functionalization in the presence of the more reactive C-Br bond.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond at the 1-position of this compound less reactive than the C-Br bond at the 7-position?

A1: The difference in reactivity stems from the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl > C-F, which is inversely related to the bond strength.[1] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst under standard conditions.

Q2: Is it possible to selectively perform a cross-coupling reaction at the C-1 chloro position without reacting the C-7 bromo position?

A2: Yes, achieving selective cross-coupling at the C-1 chloro position is challenging but feasible. It requires carefully optimized reaction conditions that favor the activation of the stronger C-Cl bond over the more labile C-Br bond. This is often referred to as "orthogonal" or "chemoselective" cross-coupling. Success hinges on the strategic selection of catalysts, ligands, bases, solvents, and reaction temperature.

Q3: What are the key strategies to promote reactivity at the C-Cl bond?

A3: To enhance the reactivity of the C-Cl bond for cross-coupling, several strategies can be employed:

  • Specialized Ligands: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the palladium catalyst and facilitate the oxidative addition to the C-Cl bond.[2]

  • Forcing Reaction Conditions: Higher reaction temperatures are often necessary to overcome the activation energy barrier for C-Cl bond cleavage. Microwave irradiation can also be beneficial in accelerating these reactions.[2]

  • Choice of Palladium Precatalyst: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the catalytic activity.

  • Appropriate Base and Solvent: The combination of a suitable base and solvent system is critical and often substrate-dependent.

Q4: What are the most common cross-coupling reactions attempted with this compound at the C-1 position?

A4: The most common palladium-catalyzed cross-coupling reactions for the functionalization of the C-1 position of the isoquinoline core are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][6][7]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[8]

Troubleshooting Guide: Selective C-Cl Bond Functionalization

This guide addresses common issues encountered during attempts to selectively functionalize the C-1 chloro position of this compound.

Problem Potential Cause Suggested Solution
No reaction or low conversion Insufficiently active catalyst: The catalyst system is not potent enough to cleave the strong C-Cl bond.- Switch to a more electron-rich and bulky ligand (e.g., biaryl phosphines like SPhos, XPhos, or an NHC ligand).- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Reaction temperature is too low: The thermal energy is insufficient to overcome the activation barrier for C-Cl oxidative addition.- Gradually increase the reaction temperature in 10-20 °C increments.- Consider using a higher-boiling point solvent.- Employ microwave heating to achieve higher temperatures and faster reaction times.[2]
Inappropriate base or solvent: The chosen base or solvent may not be optimal for the specific reaction and substrate.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).- Screen various aprotic solvents (e.g., dioxane, toluene, DMF). The polarity of the solvent can influence selectivity.[9][10][11]
Reaction at the C-Br bond instead of the C-Cl bond Reaction conditions are too mild: The conditions are only sufficient to activate the more reactive C-Br bond.This is the expected outcome under standard conditions. To target the C-Cl bond, more forcing conditions are required as detailed above.
Reaction at both C-Br and C-Cl bonds (di-substitution) Catalyst system is too reactive or reaction time is too long: The conditions are harsh enough to activate both halogen atoms.- Reduce the reaction temperature or time.- Decrease the catalyst loading.- Use a ligand that provides higher selectivity. The interplay between ligand sterics and solvent can influence the degree of difunctionalization.[3][5]
Formation of side products (e.g., hydrodehalogenation) Presence of a hydride source: The chloro group is replaced by a hydrogen atom.- Ensure the use of anhydrous and thoroughly degassed solvents.- Use a base that is less likely to act as a hydride donor.
Homocoupling of the coupling partner: Especially common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne dimerization) reactions.- For Suzuki coupling, ensure strictly anaerobic conditions.- For Sonogashira coupling, consider a copper-free protocol to minimize alkyne dimerization.[12]

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions targeting the C-1 chloro position of this compound. Note: These are starting points, and optimization of each parameter is highly recommended for this specific substrate.

Selective Suzuki-Miyaura Coupling (C-Cl)
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

    • Bulky phosphine ligand (e.g., SPhos, 4-8 mol%)

    • Base (e.g., K₃PO₄, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst, ligand, and base.

    • Add this compound and the arylboronic acid.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination (C-Cl)
  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

    • Bulky phosphine ligand (e.g., Xantphos, 2-6 mol%)

    • Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Heat the reaction mixture to 110-130 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, perform a standard aqueous work-up.

    • Purify the product by column chromatography.

Selective Sonogashira Coupling (C-Cl)
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%) (for traditional protocol)

    • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).

    • Add the solvent, followed by the amine base and the terminal alkyne.

    • Heat the reaction mixture, potentially to 80-100 °C.

    • Monitor the reaction progress.

    • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for achieving selectivity in cross-coupling reactions of dihaloarenes, which can be adapted for this compound.

Table 1: Comparison of Catalytic Systems for Selective C-Cl Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Selectivity
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100-120High for C-Cl
Pd(OAc)₂XPhosCs₂CO₃Toluene110High for C-Cl
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100Low for C-Cl (favors C-Br)

Table 2: Comparison of Catalytic Systems for Selective C-Cl Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Selectivity
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110-130Moderate to high for C-Cl
Pd₂(dba)₃Biaryl PhosphineNaOtBuToluene110High for C-Cl

Table 3: Comparison of Catalytic Systems for Selective C-Cl Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Expected Selectivity
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100Moderate for C-Cl
PdCl₂(PCy₃)₂ / CuIi-Pr₂NHDioxane100Higher for C-Cl
Copper-free (e.g., Pd(t-Bu₃P)₂)Cs₂CO₃Dioxane120Potentially higher for C-Cl

Visualizations

Experimental_Workflow General Workflow for Selective C-Cl Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Combine Pd Precatalyst, Ligand, and Base reagents Add this compound and Coupling Partner setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to Optimized Temperature (e.g., 100-130 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for selective palladium-catalyzed cross-coupling at the C-Cl position.

Reactivity_Factors Factors Influencing Selective C-Cl Bond Activation center Selective C-Cl Activation ligand Bulky, Electron-Rich Ligands (e.g., SPhos, NHCs) ligand->center temp Higher Reaction Temperature temp->center solvent Solvent Polarity & Coordinating Ability solvent->center base Appropriate Base (e.g., K3PO4, NaOtBu) base->center catalyst Palladium Precatalyst Choice catalyst->center

Caption: Key factors influencing the selective activation of the C-Cl bond over the C-Br bond.

References

Technical Support Center: Managing Catalyst Deactivation in Reactions with 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 7-Bromo-1-Chloroisoquinoline. The content is structured in a question-and-answer format to directly address specific experimental challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound as a substrate?

A1: The primary causes of catalyst deactivation in palladium-catalyzed cross-coupling reactions with this compound are multifaceted and include:

  • Catalyst Poisoning: The lone pair of electrons on the isoquinoline nitrogen can coordinate strongly to the palladium center, inhibiting substrate and reagent binding.[1]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, particularly at elevated temperatures or low ligand concentrations.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are poor ligands for palladium. This is exacerbated by trace oxygen or moisture in the reaction.

  • Reductive Elimination Failure: In some cases, the final step of the catalytic cycle, reductive elimination to form the product, can be slow, leading to the accumulation of stable intermediates that can undergo decomposition.

Q2: Which halogen is more reactive in this compound, and how can I achieve selective coupling?

A2: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 1-position in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2]

To achieve selective coupling at the C-Br position, milder reaction conditions should be employed. This includes using a lower reaction temperature and a catalyst system that is not overly active. For selective reaction at the C-Cl bond, which is more challenging, more forcing conditions are typically required, such as employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[2]

Q3: Can I reuse my palladium catalyst after a reaction with this compound?

A3: Reusability of the palladium catalyst depends on the extent and nature of the deactivation. If the catalyst has been deactivated through poisoning by the isoquinoline nitrogen, regeneration may be possible. However, if significant palladium black has formed or extensive ligand degradation has occurred, regeneration may be less effective, and using fresh catalyst is often more practical for small-scale reactions.

Q4: What are the visual indicators of catalyst deactivation in my reaction?

A4: Visual cues that can suggest catalyst deactivation include:

  • A change in the color of the reaction mixture, most notably the formation of a black precipitate (palladium black).

  • The reaction stalling before completion, as observed by TLC or LC-MS analysis.

  • A significant decrease in the reaction rate compared to similar, successful reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Increase Ligand Loading: Use a higher ligand-to-palladium ratio to favor coordination of the desired ligand over the isoquinoline nitrogen. 2. Use Bulky Ligands: Employ sterically hindered ligands (e.g., Buchwald-type phosphines) that can disfavor coordination of the planar isoquinoline ring. 3. Slow Substrate Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
Inactive Catalyst 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Use Fresh Reagents: Ensure the purity of all reagents and solvents, as impurities can act as catalyst poisons. 3. Pre-activate the Catalyst: For Pd(II) sources, consider a pre-reduction step to generate the active Pd(0) species before adding the substrate.
Poor Reagent Quality 1. Check Purity: Verify the purity of this compound and the coupling partner. 2. Fresh Boronic Acid/Ester: In Suzuki couplings, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester to avoid issues from protodeboronation.
Issue 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps
High Temperature 1. Lower Reaction Temperature: Optimize the temperature to the minimum required for efficient reaction. 2. Screen Solvents: Different solvents can affect catalyst stability; consider screening alternative solvents.
Insufficient Ligand 1. Increase Ligand Concentration: A higher ligand concentration can stabilize the palladium nanoparticles and prevent aggregation. 2. Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the palladium center.
Presence of Oxygen 1. Rigorous Degassing: Employ freeze-pump-thaw cycles for thorough degassing of solvents. 2. Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas throughout the reaction.
Issue 3: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions 1. Lower Temperature: Reducing the reaction temperature will favor reaction at the more labile C-Br bond.[2] 2. Weaker Base: In Suzuki and Buchwald-Hartwig reactions, a weaker base may provide greater selectivity.
Overly Active Catalyst 1. Less Electron-Rich Ligand: For C-Br selective reactions, a less electron-rich ligand may be sufficient and avoid activation of the C-Cl bond. 2. Lower Catalyst Loading: A lower catalyst concentration can sometimes improve selectivity.

Data Presentation

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Halides

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerConditionsYield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂2-chloro-6-bromoquinolinePhenylboronic acidK₂CO₃, Dioxane/H₂O, 80 °C95 (at C6)[3][4]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos6-bromo-2-chloroquinolineMorpholineNaOtBu, Toluene, 100 °C92 (at C6)[5]
Sonogashira Pd(PPh₃)₄ / CuI3-bromo-7-chloro-1-benzothiophenePhenylacetyleneEt₃N, THF, 60 °C85-95[6]

Note: This table provides examples with structurally related dihalo-heterocycles to guide catalyst selection for this compound.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-7 Position
  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or pinacol ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is for heterogeneous Pd/C that has been deactivated by organic residues.

  • Catalyst Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with deionized water and then with methanol to remove adsorbed impurities.[7][8]

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).[9]

  • Oxidative Treatment (Optional): For severe deactivation by carbonaceous deposits, a mild oxidative treatment can be employed. Place the dried catalyst in a tube furnace and heat under a slow stream of air at a controlled temperature (e.g., 200-300 °C). Caution: This can be hazardous with activated carbon supports and should be performed with care.

  • Reduction: After oxidative treatment, the palladium may be in an oxidized state (PdO). A reduction step is necessary to regenerate the active Pd(0). This can be achieved by heating the catalyst under a flow of hydrogen gas or by chemical reduction with a reducing agent like hydrazine or sodium borohydride in a suitable solvent.[10]

Visualizations

Catalyst_Deactivation_Pathways cluster_ligand Ligand Sphere Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Catalyst [Pd(Isoquinoline)_m L_n] (Inactive Complex) Active_Catalyst->Poisoned_Catalyst Coordination with This compound Pd_Black Palladium Black (Aggregated Pd(0)) Active_Catalyst->Pd_Black Aggregation Inactive_PdII Inactive Pd(II) Species Active_Catalyst->Inactive_PdII Oxidative Degradation Oxidized_Ligand Oxidized Ligand (e.g., O=PR₃)

Figure 1: Key pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Optimize_Ligand Optimize Ligand/ Catalyst System Check_Inert->Optimize_Ligand Purity & Atmosphere OK Reassess Reassess Substrate Compatibility Check_Inert->Reassess Issues Found & Fixed, Still No Reaction Adjust_Conditions Adjust Temperature and Base Optimize_Ligand->Adjust_Conditions Improved but not Complete Successful_Reaction Successful Reaction Optimize_Ligand->Successful_Reaction Reaction Proceeds Adjust_Conditions->Successful_Reaction Reaction Completes Adjust_Conditions->Reassess No Improvement

Figure 2: A logical workflow for troubleshooting low conversion.

Chemoselectivity_Factors cluster_reactivity Reactivity Profile cluster_conditions Controlling Factors C_Br C-Br Bond (Position 7) - Weaker Bond - More Reactive Selective_C_Br Selective Coupling at C-7 C_Br->Selective_C_Br C_Cl C-Cl Bond (Position 1) - Stronger Bond - Less Reactive Selective_C_Cl Selective Coupling at C-1 C_Cl->Selective_C_Cl Temperature Reaction Temperature Temperature->Selective_C_Br Lower Temp. Temperature->Selective_C_Cl Higher Temp. Ligand Ligand Properties (Bulky, Electron-Rich) Ligand->Selective_C_Cl Specialized Ligands Base Base Strength Base->Selective_C_Br Milder Base

Figure 3: Factors influencing chemoselectivity.

References

Technical Support Center: Sonogashira Reactions with 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 7-Bromo-1-Chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues observed during the Sonogashira coupling of this compound. The proposed solutions are presented in a logical, step-by-step manner.

Issue 1: No or Low Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the C-Br bond at the 7-position the target for this reaction.[1][2][3]

Troubleshooting Workflow

start Low/No Conversion check_catalyst 1. Verify Catalyst Activity & Loading start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions check_reagents 3. Assess Reagent Quality check_conditions->check_reagents increase_temp Increase Temperature (e.g., 80-120 °C) check_conditions->increase_temp Temperature screen_ligands Screen Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) check_conditions->screen_ligands Ligand screen_bases Screen Bases (e.g., Cs₂CO₃, K₃PO₄) check_conditions->screen_bases Base copper_free Switch to Copper-Free Conditions check_conditions->copper_free Co-catalyst check_inhibition 4. Consider Catalyst Inhibition check_reagents->check_inhibition degas Ensure Rigorous Degassing check_reagents->degas fresh_reagents Use Freshly Purified Reagents check_reagents->fresh_reagents ligand_variation Vary Ligand:Pd Ratio check_inhibition->ligand_variation

Caption: Troubleshooting workflow for low or no conversion.

Detailed Steps:

  • Verify Catalyst and Ligand System: For challenging substrates like heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

    • Action: Employ a more active catalyst system. Consider using a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[2][5][6] These ligands can facilitate the rate-limiting oxidative addition step.[7]

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.

  • Optimize Reaction Temperature and Time: The C-Br bond of an electron-deficient heterocyclic system like isoquinoline may require more thermal energy for oxidative addition.[4]

    • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions involving aryl bromides often require temperatures between 80-120 °C. Monitor the reaction over a longer period (e.g., 12-24 hours).

  • Evaluate the Base: The choice of base is critical and can influence catalyst activity and substrate stability.[8]

    • Action: If using an amine base (e.g., Et₃N, DIPEA) shows poor results, consider switching to a stronger, non-coordinating inorganic base such as Cs₂CO₃ or K₃PO₄.

  • Consider Catalyst Inhibition: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Action: The use of bulky ligands can often mitigate this by sterically hindering the coordination of the heterocycle to the palladium.

Issue 2: Formation of Alkyne Homocoupling (Glaser) Product

The primary cause of this side reaction is the presence of a copper(I) co-catalyst and oxygen.[5][9]

Troubleshooting Workflow

start Glaser Homocoupling Observed check_atmosphere 1. Ensure Strict Anaerobic Conditions start->check_atmosphere copper_free 2. Switch to Copper-Free Protocol check_atmosphere->copper_free slow_addition 3. Slow Addition of Alkyne copper_free->slow_addition check_base 4. Evaluate Base slow_addition->check_base start Start add_solids Add this compound, Pd Catalyst, Ligand, and Base to Flask start->add_solids evacuate Evacuate and Backfill with Inert Gas (3x) add_solids->evacuate add_liquids Add Degassed Solvent and Terminal Alkyne via Syringe evacuate->add_liquids heat Heat to Desired Temperature and Stir add_liquids->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

Validation & Comparative

Reactivity Showdown: 7-Bromo-1-Chloroisoquinoline vs. 7-Iodo-1-Chloroisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the synthesis of complex molecules, particularly in the fields of drug discovery and materials science, the isoquinoline scaffold is a privileged structure. Functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, where the choice of halogen substituent can profoundly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 7-Bromo-1-chloroisoquinoline and 7-iodo-1-chloroisoquinoline, focusing on the widely utilized Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

While direct, head-to-head comparative studies for these specific substrates are not extensively documented in peer-reviewed literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organometallic chemistry and extensive data on analogous aryl halide systems.

The Decisive Factor: Carbon-Halogen Bond Strength

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 7-iodo-1-chloroisoquinoline is expected to be the more reactive coupling partner compared to this compound, generally leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.

Quantitative Reactivity Comparison

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that the data is collated from studies on closely related substrates to infer the expected performance of this compound and 7-iodo-1-chloroisoquinoline. The C-Cl bond at the 1-position is generally less reactive in palladium-catalyzed cross-coupling than the C-Br or C-I bond at the 7-position, allowing for selective functionalization.

Table 1: Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)Reference (Analogous Systems)
7-Iodo-quinoline derivative Arylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Water, 100 °C, 1h98[2]
7-Bromo-imidazo[1,2-a]pyridine Arylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80 °C, MW, 15 min85-95[3]
3-Bromoquinoline Heteroaryl boronic acid pinacol esterPd precatalyst, ligand, DBUTHF/H₂O, 110 °C, 10 min82[4]

Inference: 7-Iodo-1-chloroisoquinoline is predicted to undergo Suzuki-Miyaura coupling more readily than its bromo counterpart, likely requiring lower catalyst loadings and temperatures to achieve high yields. The selectivity for reaction at the C7 position over the C1 position is expected to be high for both substrates under standard Suzuki conditions.

Table 2: Sonogashira Coupling

Aryl Halide (Ar-X)Terminal AlkyneCatalyst SystemConditionsYield (%)Reference (Analogous Systems)
Aryl Iodide PhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, RTHigh[5]
Aryl Bromide Functionalized alkynePdCl₂(PPh₃)₂, CuI, Et₃NToluene, 80 °C85-93[6]
3-Bromo-7-chloro-1-benzothiophene PhenylacetylenePd(PPh₃)₄, CuI, Et₃NToluene/H₂O, 80 °C, 12h85

Inference: The enhanced reactivity of the C-I bond makes 7-iodo-1-chloroisoquinoline particularly advantageous for Sonogashira couplings, often allowing reactions to proceed at room temperature.[5][7] In contrast, this compound would likely require elevated temperatures to achieve comparable yields and reaction rates.

Table 3: Buchwald-Hartwig Amination

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference (Analogous Systems)
Aryl Iodide Primary/Secondary AminePd₂(dba)₃, Ligand, NaOtBuToluene, 80-110 °CHigh[8]
Aryl Bromide AnilinePd(OAc)₂, XPhos, NaOtBuToluene, 100-110 °C, 12-24h~85-95[9]
Aryl Bromide Primary/Secondary AminePd₂(dba)₃, Ligand, K₃PO₄Dioxane, 100 °C70-95[10]

Inference: Both substrates are viable for Buchwald-Hartwig amination. However, the higher reactivity of 7-iodo-1-chloroisoquinoline would likely translate to shorter reaction times, lower catalyst loadings, or the ability to couple less nucleophilic amines under milder conditions compared to this compound.

Key Experimental Considerations & Protocols

The following are generalized protocols that can serve as a starting point for the cross-coupling reactions of 7-halo-1-chloroisoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature is typically required for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 7-halo-1-chloroisoquinoline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (1-24 h), while monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 7-halo-1-chloroisoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by a base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature for the iodo-compound, 60-80 °C for the bromo-compound) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is typically filtered through a pad of celite, concentrated, and then purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 7-halo-1-chloroisoquinoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat in a preheated oil bath (typically 100-110 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The resulting crude material is purified by flash column chromatography.[11]

Visualizing Reaction Pathways and Decision Making

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X (7-Halo-1-chloroisoquinoline)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="R-B(OR)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [dir=none]; ArX -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [dir=none]; Boronate -> Transmetal [style=dashed, arrowhead=none, color="#5F6368"]; Base -> Transmetal [style=dashed, arrowhead=none, color="#5F6368"]; Transmetal -> PdII_R [label=" "]; PdII_R -> RedElim [dir=none]; RedElim -> Product [style=dashed, arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [label=" "]; } enddot Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

dot digraph "Sonogashira_Buchwald_Cycles" { graph [rankdir="TB", splines=true, nodesep=0.5, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Catalytic cycles for Sonogashira and Buchwald-Hartwig reactions.

dot digraph "Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];

// Nodes Start [label="Select Halogen at C7 of\n1-Chloroisoquinoline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition [label="Is mild reaction condition\n(e.g., low temp, low catalyst loading)\na high priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sensitive [label="Does the substrate contain\nsensitive functional groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cost [label="Are cost and availability\nthe primary constraints?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Iodo [label="Choose 7-Iodo-1-chloroisoquinoline", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromo [label="Choose this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Condition; Condition -> Iodo [label="Yes"]; Condition -> Sensitive [label="No"]; Sensitive -> Iodo [label="Yes"]; Sensitive -> Cost [label="No"]; Cost -> Bromo [label="Yes"]; Cost -> Iodo [label="No\n(Prioritize Reactivity)"]; } enddot Caption: Decision workflow for selecting the C7-halogen substituent.

Conclusion and Recommendations

The choice between this compound and 7-iodo-1-chloroisoquinoline for cross-coupling reactions represents a classic trade-off between reactivity and substrate cost/availability. The foundational principles of organic chemistry, supported by a wealth of data on analogous systems, strongly indicate that 7-iodo-1-chloroisoquinoline is the more reactive substrate .

  • For researchers prioritizing reaction efficiency, milder conditions, and broader substrate scope (especially with challenging coupling partners), 7-iodo-1-chloroisoquinoline is the superior choice. Its propensity for faster oxidative addition can lead to higher yields, shorter reaction times, and greater tolerance for sensitive functional groups.

  • This compound remains a highly valuable and viable substrate. While it may require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings), it is often more cost-effective and readily available, making it a practical choice for large-scale synthesis or when ultimate reactivity is not the primary concern.

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the complexity of the coupling partners, desired reaction conditions, and economic considerations.

References

A Comparative Study of 1-Chloro vs. 1-Bromo Isoquinolines in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a chloro or bromo substituent on a heterocyclic core like isoquinoline is a critical decision in synthesis design. This guide provides an objective comparison of the performance of 1-chloro- and 1-bromo-isoquinolines in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data from analogous systems.

The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl-aryl scaffolds prevalent in pharmaceuticals. The reactivity of the aryl halide is a key parameter influencing reaction efficiency, and the choice between a chloride or a bromide can significantly impact yield, reaction conditions, and catalyst selection.

Reactivity and Performance Comparison

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger carbon-chlorine (C-Cl) bond.

Consequently, reactions involving 1-bromo-isoquinolines are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, often resulting in higher yields compared to their 1-chloro counterparts. Achieving comparable yields with 1-chloro-isoquinolines often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive phosphine ligands and palladium precatalysts designed for the activation of less reactive aryl chlorides.

While direct comparative studies on 1-chloro- versus 1-bromo-isoquinoline under identical conditions are scarce in the literature, data from analogous azaheterocyclic systems, such as quinolines and pyridines, provide valuable insights. For instance, in a study comparing the coupling of 3-bromoquinoline and 3-chloropyridine, the bromo derivative reacted under milder conditions to give a high yield, while the chloro derivative required a more active catalyst system and still resulted in a lower yield.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromo- and chloro-azaheterocycles, compiled from various literature sources to provide a representative comparison.

Table 1: Suzuki Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids/Esters

EntryBoronic Acid/EsterProductYield (%)
14-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile70
2(4-Formylphenyl)boronic acid6-(4-Formylphenyl)isoquinoline-1-carbonitrile71
3(3-Fluoro-4-formylphenyl)boronic acid6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile75
4(3-Formylphenyl)boronic acid6-(3-Formylphenyl)isoquinoline-1-carbonitrile64
5Pyridin-3-ylboronic acid6-(Pyridin-3-yl)isoquinoline-1-carbonitrile65

Data sourced from patent WO2012016187A1 as presented in a Benchchem application note.[2]

Table 2: Representative Comparison of Suzuki Coupling Conditions for Chloro- vs. Bromo-Azaheterocycles

Parameter1-Bromo-isoquinoline (Typical)1-Chloro-isoquinoline (Expected)
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands
Catalyst Loading 1-5 mol%2-10 mol% or higher
Base Weaker bases (e.g., K₂CO₃, Na₂CO₃)Stronger bases (e.g., K₃PO₄, Cs₂CO₃)
Temperature 80-100 °C100-130 °C
Reaction Time 2-12 hours12-48 hours
Yield Generally Good to ExcellentGenerally Moderate to Good (highly substrate and condition dependent)

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 1-bromo- and 1-chloro-isoquinolines. These should be adapted and optimized for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromo-isoquinoline

Materials:

  • 1-Bromo-isoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the 1-bromo-isoquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 1-Chloro-isoquinoline

Materials:

  • 1-Chloro-isoquinoline (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1-chloro-isoquinoline, arylboronic acid, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to a higher temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Longer reaction times (12-48 hours) may be required.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: - 1-Halo-isoquinoline - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Quench - Extract - Wash reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char end End char->end

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Validating the Synthesis of 7-Aryl-1-Chloroisoquinolines: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of novel compounds such as 7-aryl-1-chloroisoquinolines, a scaffold of interest in medicinal chemistry, necessitates robust analytical methods for validation. Confirmation of the target molecule's identity, purity, and yield is critical for advancing drug discovery and development programs. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other analytical techniques for the comprehensive validation of synthesized 7-aryl-1-chloroisoquinolines.

LC-MS Methodologies: A Comparative Overview

LC-MS stands as a cornerstone technique for the analysis of synthesized organic molecules due to its high sensitivity, selectivity, and ability to provide molecular weight information. While a standardized method for 7-aryl-1-chloroisoquinolines is not universally established, methods for structurally related halogenated quinolines and isoquinolines offer a strong foundation for method development. Below is a comparison of typical LC-MS parameters gleaned from methodologies for similar compounds.

ParameterMethod A: Reversed-Phase UPLC-MS/MSMethod B: Reversed-Phase HPLC-MS
Column C18, 1.7 µm, 2.1 x 50 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5-95% B over 5 minutes10-90% B over 20 minutes
Flow Rate 0.4 mL/min1.0 mL/min
Ionization Source Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
MS Detection Triple Quadrupole (QqQ), Multiple Reaction Monitoring (MRM)Single Quadrupole, Full Scan
Key Advantages High throughput, excellent sensitivity and selectivity for quantification.Widely available, robust for qualitative and quantitative analysis.
Best Suited For Targeted quantification of the final product and potential impurities.Initial confirmation of molecular weight and purity assessment.

Recommended LC-MS Protocol for 7-Aryl-1-Chloroisoquinolines

This protocol is a robust starting point for the validation of 7-aryl-1-chloroisoquinolines, designed for high-resolution separation and sensitive detection.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of the synthesized 7-aryl-1-chloroisoquinoline and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal resolution (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 800 L/hr.

  • Scan Mode:

    • Qualitative Analysis: Full scan from m/z 100-500 to confirm the molecular weight of the target compound. The presence of the characteristic chlorine isotope pattern ([M+2]+) at approximately one-third the intensity of the monoisotopic peak ([M]+) should be observed.

    • Quantitative Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions corresponding to the protonated molecule [M+H]+ should be selected, and collision-induced dissociation (CID) will be optimized to identify characteristic product ions.

Alternative Analytical Techniques: A Comparative Guide

While LC-MS is a powerful tool, a multi-technique approach provides the most comprehensive validation.

TechniquePrincipleAdvantages for 7-Aryl-1-ChloroisoquinolinesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution for volatile and thermally stable compounds. Can be effective for impurity profiling.[1][2][3]Requires derivatization for non-volatile compounds. High temperatures can cause degradation of some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and confirmation of the aryl and isoquinoline moieties.[4][5][6]Lower sensitivity compared to MS. Requires larger sample amounts and can be time-consuming.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection via UV absorbance.Cost-effective and widely available for purity assessment and quantification.[7][8][9][10]Less specific than MS; co-eluting impurities with similar UV spectra can interfere with quantification.

Visualizing the Workflow and Logic

To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the experimental workflow for LC-MS validation and a decision-making pathway.

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample prep3->prep4 lcms1 Inject Sample onto LC System prep4->lcms1 Inject lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Ionization (ESI+) lcms2->lcms3 lcms4 Mass Analysis (Full Scan / MRM) lcms3->lcms4 data1 Confirm Molecular Weight lcms4->data1 Acquire Data data2 Assess Purity (Peak Area %) data1->data2 data3 Quantify Concentration data2->data3 Analytical Method Selection cluster_goals cluster_methods start Goal of Analysis goal1 Structural Confirmation start->goal1 goal2 Purity & Quantification start->goal2 goal3 Impurity Profiling start->goal3 method1 NMR goal1->method1 Primary method2 LC-MS goal1->method2 Supportive goal2->method2 High Sensitivity method3 HPLC-UV goal2->method3 Routine goal3->method2 Broad Scope method4 GC-MS goal3->method4 Volatiles

References

1H NMR Analysis: A Key Tool for Confirming Regioselectivity in Reactions of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry. 7-Bromo-1-Chloroisoquinoline is a valuable building block, offering two reactive sites for modification. Confirming the regioselectivity of reactions at either the C1-chloro or C7-bromo position is paramount for unambiguous structure-activity relationship (SAR) studies. This guide provides a comparative analysis of how 1H NMR spectroscopy serves as a powerful and accessible tool to unequivocally determine the outcome of such reactions, supported by experimental data and protocols.

The inherent difference in reactivity between the bromine atom at the 7-position and the chlorine atom at the 1-position of the isoquinoline core allows for selective transformations. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This principle forms the basis for achieving regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, primarily at the C7 position. 1H NMR spectroscopy provides a direct method to verify this selectivity by analyzing the changes in chemical shifts and coupling patterns of the aromatic protons on the isoquinoline scaffold.

Deciphering Regioselectivity through 1H NMR

The key to confirming the site of substitution lies in the analysis of the proton signals of the isoquinoline ring system. The 1H NMR spectrum of the starting material, this compound, serves as a crucial reference.

Table 1: 1H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.16d5.6
H-47.62d5.6
H-58.10d8.8
H-67.74dd8.8, 1.9
H-88.32d1.9

Note: Data is typically recorded in CDCl3. Exact chemical shifts may vary slightly depending on the solvent and concentration.

When a reaction occurs selectively at the C7 position, the proton at C8 (H-8), which is ortho to the bromine, and the proton at C6 (H-6), which is meta, will experience a significant change in their chemical environment. This leads to predictable alterations in their chemical shifts and coupling patterns in the 1H NMR spectrum of the product. The disappearance of the bromine's influence and the introduction of a new substituent will cause upfield or downfield shifts of the adjacent protons.

Conversely, if a reaction were to occur at the C1 position, the most affected protons would be H-3. The protons on the benzene ring portion of the isoquinoline (H-5, H-6, and H-8) would be less impacted.

Comparative Analysis of Common Cross-Coupling Reactions

The following sections detail the expected 1H NMR outcomes for regioselective reactions at the C7 position of this compound.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid is predicted to yield a 7-aryl-1-chloroisoquinoline.

Expected 1H NMR Changes for 1-Chloro-7-arylisoquinoline:

  • The signal corresponding to H-8 will likely experience a significant upfield or downfield shift depending on the electronic nature of the introduced aryl group. The multiplicity will remain a doublet.

  • The signal for H-6 will also shift, and its multiplicity may change depending on the coupling with the new aryl substituent.

  • The signals for H-3 and H-4, being distant from the reaction site, are expected to show minimal changes.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#FBBC05"]; "Arylboronic Acid" [fillcolor="#FBBC05"]; "Pd Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "1-Chloro-7-Arylisoquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1H NMR Analysis" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -- "Pd Catalyst" [label=" Reacts with"]; "Arylboronic Acid" -- "Pd Catalyst"; "Pd Catalyst" -- "1-Chloro-7-Arylisoquinoline" [label=" Forms"]; "Base" -- "Pd Catalyst" [label=" Activates"]; "1-Chloro-7-Arylisoquinoline" -> "1H NMR Analysis" [label=" Analyzed by"]; } dot

Figure 1: Workflow for Suzuki-Miyaura coupling and analysis.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Reaction at the C7 position would result in a 1-chloro-7-alkynylisoquinoline.

Expected 1H NMR Changes for 1-Chloro-7-alkynylisoquinoline:

  • Similar to the Suzuki coupling, the H-8 and H-6 protons will show the most significant shifts. The introduction of the linear alkyne moiety will have a distinct electronic effect on the neighboring protons.

  • The characteristic alkyne proton signal, if present on the substituent, will also be observed in the spectrum.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a carbon-nitrogen bond. The amination of this compound would yield a 7-amino-1-chloroisoquinoline derivative.

Expected 1H NMR Changes for 1-Chloro-7-(amino)isoquinoline:

  • The introduction of an amino group at C7 will cause a significant upfield shift for the ortho proton (H-8) and the meta proton (H-6) due to the electron-donating nature of nitrogen.

  • A new signal corresponding to the N-H proton(s) will appear in the spectrum, the chemical shift of which can be concentration-dependent and may be a broad singlet.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions of this compound:

A detailed experimental protocol is crucial for reproducibility. Below is a general procedure that can be adapted for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, alkyne, or amine; 1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf); 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or NaOtBu; 2-3 eq.). For Sonogashira coupling, a copper(I) co-catalyst (e.g., CuI; 5-10 mol%) is also added.

  • Solvent Addition and Degassing: The reaction vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., dioxane, toluene, or DMF) is then added via syringe.

  • Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1-chloro-7-substituted isoquinoline.

  • Analysis: The purified product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Alternative Methods for Regioselectivity Confirmation

While 1H NMR is often sufficient, other NMR techniques can provide further confirmation, especially in cases of ambiguity.

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum can definitively establish the connectivity between the newly introduced substituent and the isoquinoline core. For example, a correlation between the protons of a new aryl group at C7 and the carbon atoms C6 and C8 of the isoquinoline ring would provide unambiguous proof of the substitution site.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space. A NOESY spectrum can reveal through-space interactions between the protons of the substituent at C7 and the H-6 and H-8 protons of the isoquinoline ring, further confirming the regiochemistry.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR 1H NMR HMBC HMBC 1H_NMR->HMBC Long-range H-C Connectivity NOESY NOESY 1H_NMR->NOESY Through-space Proximity COSY COSY 1H_NMR->COSY H-H Connectivity 13C_NMR 13C NMR 13C_NMR->HMBC Structure_Elucidation Structure_Elucidation Structure_Elucidation->1H_NMR Chemical Shifts Coupling Constants Structure_Elucidation->13C_NMR Carbon Skeleton

Figure 2: Logic diagram of NMR techniques for structure elucidation.

Conclusion

1H NMR spectroscopy stands out as a primary and highly effective technique for the routine confirmation of regioselectivity in the reactions of this compound. The predictable and significant changes in the chemical shifts and coupling patterns of the aromatic protons upon substitution at the C7 position provide a clear and reliable diagnostic tool. When further confirmation is required, 2D NMR techniques such as HMBC and NOESY offer definitive structural elucidation. By employing these powerful analytical methods, researchers can confidently advance their drug discovery and development programs with well-characterized molecules.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the isoquinoline core is a privileged structure found in numerous biologically active compounds. 7-Bromo-1-chloroisoquinoline offers two distinct reaction handles for palladium-catalyzed cross-coupling reactions, enabling the selective introduction of diverse functionalities. The choice of an appropriate palladium catalyst is paramount for achieving high efficacy and selectivity in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, supported by experimental data from analogous systems.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, the reactivity of the two halogen atoms differs significantly. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This inherent difference in reactivity allows for selective functionalization at the 7-position.

Comparative Efficacy of Palladium Catalysts

The success of a cross-coupling reaction is highly dependent on the choice of the palladium source and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester derivative.[1] For the selective arylation of this compound at the 7-position, a variety of palladium catalysts can be employed. The following table summarizes the performance of different catalyst systems in reactions analogous to the coupling of this compound with phenylboronic acid.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst System (Palladium Source + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11012~75A classic catalyst, generally effective for aryl bromides.[2]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane802>95Highly efficient for heteroaryl bromides, often leading to shorter reaction times.[3]
Pd(OAc)₂ + XPhosK₃PO₄Toluene10016~90Bulky monophosphine ligands like XPhos are effective for challenging substrates.[2]
Pd₂(dba)₃ + SPhosK₃PO₄2-MeTHF10018~92SPhos is another bulky ligand that often provides high yields.
PdCl₂(PPh₃)₂Na₂CO₃Anthracene-phosphine oxide1101>90Can be a cost-effective and efficient system.[4]

Data is compiled from reactions on analogous bromo-heterocyclic systems and represents expected performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[5] This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds. The choice of ligand is particularly critical in this reaction to prevent catalyst deactivation and promote efficient coupling. Below is a comparison of catalyst systems for the amination of aryl bromides, which can be extrapolated to the selective amination of this compound at the 7-position.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Bromides

Catalyst System (Palladium Source + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ + BINAPNaOtBuToluene8016~85A first-generation catalyst system, effective for many substrates.[5]
Pd(OAc)₂ + XPhosK₂CO₃t-BuOH11024>90XPhos is a highly general ligand for the amination of aryl bromides.[6]
Pd₂(dba)₃ + XantphosCs₂CO₃1,4-Dioxane10020~88Xantphos is a bidentate ligand often used for challenging couplings.
Pd-PEPPSI-iPrKHMDSTHF6518~95PEPPSI-type precatalysts are known for their high activity.
[Pd(IPr*)(acac)Cl]NaOtBuToluene1003>90N-Heterocyclic carbene (NHC) based catalysts show excellent activity.[4]

Data is compiled from reactions on analogous bromo-heterocyclic systems and represents expected performance.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • The tube is sealed and the reaction mixture is heated to the appropriate temperature (e.g., 100 °C).

  • The reaction is stirred for the required duration, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, and the organic layer is dried and concentrated.

  • The product is purified by flash column chromatography.

Visualizing the Reaction Pathways

Understanding the mechanism of these catalytic cycles is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Base (B-OR') Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Product Ar-Ar' Product Ar-Pd(II)-Ar'L2->Ar-Ar' Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Ar-NR'R'' Product Ar-NR'R'' Product Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in synthetic chemistry. For Suzuki-Miyaura couplings, catalyst systems based on ligands like dppf and XPhos demonstrate high efficiency. In Buchwald-Hartwig aminations, bulky monophosphine ligands such as XPhos and N-heterocyclic carbene ligands often provide superior results. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate and coupling partner to achieve the desired outcome with high yield and selectivity. This guide provides a foundational framework for researchers to make informed decisions when selecting palladium catalysts for the derivatization of the versatile this compound scaffold.

References

A Comparative Guide to the Structural Confirmation of 7-Bromo-1-Chloroisoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug development. For novel compounds such as 7-Bromo-1-Chloroisoquinoline, a substituted heterocyclic compound with potential applications in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography, the gold standard for solid-state structure elucidation, and two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a hypothetical, yet representative, dataset for the X-ray crystallographic analysis of a closely related quinoline derivative to illustrate the technique's capabilities, alongside expected data from NMR and MS for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data obtained from each analytical technique for the structural confirmation of this compound and its analogs.

ParameterX-ray Crystallography (Representative Data for a similar compound)NMR Spectroscopy (Expected for this compound)Mass Spectrometry (Expected for this compound)
General Information
Sample StateSingle CrystalSolutionGas Phase Ions
Quantitative Data
Unit Cell Dimensionsa = 6.587(2) Å, b = 7.278(3) Å, c = 10.442(3) Å, α = 83.59(3)°, β = 75.42(2)°, γ = 77.39(3)°[1]¹H Chemical Shifts (δ): ~7.5-8.5 ppm; ¹³C Chemical Shifts (δ): ~120-150 ppmMolecular Ion (M⁺): m/z 241/243 (due to Br isotopes)[2]
Space GroupP-1 (Triclinic)[1]Coupling Constants (J): ~2-8 HzKey Fragment Ions: [M-Cl]⁺, [M-Br]⁺, [M-HCN]⁺
ResolutionHigh (atomic level)Provides detailed connectivity and stereochemistry in solutionConfirms molecular weight and elemental composition[2]
R-factorR1 = 0.0734, wR2 = 0.1851[1]N/AN/A
Qualitative Insights
Information ProvidedPrecise 3D atomic coordinates, bond lengths, bond angles, and crystal packing[3]Carbon-hydrogen framework, proton and carbon environments, and through-bond connectivities[4]Molecular formula and structural fragments based on fragmentation patterns[5][6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure.[3][7]

1. Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or chloroform/hexane).

  • The saturated solution is allowed to slowly evaporate at a constant temperature.[8] Alternative methods include slow cooling of a saturated solution or vapor diffusion.[8]

  • Suitable single crystals of at least 0.1 mm in all dimensions are selected for analysis.[7]

2. Data Collection:

  • A selected crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

  • The diffraction pattern is recorded as a series of images while the crystal is rotated.[7]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson synthesis.

  • The structural model is refined against the experimental data to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates, bond lengths, and angles.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure in solution.[9][10]

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

  • For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

3. Spectral Analysis:

  • The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons.

  • The chemical shifts in the ¹³C NMR spectrum reveal the different carbon environments.

  • 2D NMR spectra are used to establish the complete carbon-hydrogen framework and confirm the substitution pattern on the isoquinoline ring.[11]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[2]

1. Sample Introduction and Ionization:

  • A dilute solution of this compound is introduced into the mass spectrometer.

  • The molecules are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

2. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Fragmentation Analysis (MS/MS):

  • The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • The fragmentation pattern provides valuable information about the different structural components of the molecule.[5][6]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Experimental workflow for X-ray crystallography.

logical_workflow cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation start Synthesized Product ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray ms_data Molecular Weight & Formula ms->ms_data nmr_data Connectivity & 2D Structure nmr->nmr_data xray_data 3D Structure & Stereochemistry xray->xray_data confirmation Structure Confirmed ms_data->confirmation nmr_data->confirmation xray_data->confirmation

Logical workflow for structure confirmation.

References

Comparative Kinetics of Suzuki-Miyaura Reactions: A Guide for Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. When working with halogenated isoquinolines, understanding the kinetic profile of the reaction is crucial for optimizing reaction conditions, maximizing yields, and ensuring efficient scale-up. This guide provides a comparative analysis of the kinetics of Suzuki-Miyaura reactions with chloro-, bromo-, and iodo-isoquinolines, supported by analogous data from related N-heterocyclic systems and detailed experimental protocols.

The reactivity of the carbon-halogen bond is a critical factor governing the rate of Suzuki-Miyaura reactions. The generally accepted trend for halogen reactivity is I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy. This trend holds true for heteroaromatic systems, including isoquinolines and their structural analogs, pyridines. The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle, and its facility is directly related to the lability of the C-X bond.

Quantitative Comparison of Halogen Reactivity

While specific kinetic data for the Suzuki-Miyaura reaction of a complete series of haloisoquinolines under identical conditions is not extensively available in the literature, a clear qualitative and semi-quantitative picture can be drawn from studies on analogous systems, particularly halopyridines. The following tables summarize the expected relative reactivity and provide illustrative experimental data.

Table 1: Relative Reactivity of Halogenated N-Heterocycles in Suzuki-Miyaura Coupling

Halogenated SubstrateRelative ReactivityTypical Reaction ConditionsNotes
Iodo-isoquinoline (analog: Iodopyridine)HighestRoom temperature to moderate heating (e.g., 60-80 °C) is often sufficient. Lower catalyst loadings can be employed.The C-I bond is the most readily cleaved, leading to the fastest reaction rates.
Bromo-isoquinoline (analog: Bromopyridine)IntermediateModerate to high temperatures (e.g., 80-110 °C) are typically required for efficient conversion.A good balance between reactivity and substrate stability/availability. The most commonly used substrates.
Chloro-isoquinoline (analog: Chloropyridine)LowestHigher temperatures (e.g., >100 °C) and more sophisticated catalyst systems (e.g., with bulky, electron-rich phosphine ligands) are often necessary.The C-Cl bond is the strongest, making oxidative addition more challenging and the reaction generally slower.

Table 2: Illustrative Experimental Data for Suzuki-Miyaura Coupling of Halopyridines

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O802>95
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O1001285-95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene11018~90

This data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for the Suzuki-Miyaura reaction of a specific halogenated isoquinoline, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring reaction kinetics using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective:

To determine the reaction rate, reaction order, and rate constant for the Suzuki-Miyaura coupling of a halogenated isoquinoline with a boronic acid.

Materials:
  • Halogenated isoquinoline (e.g., 1-chloro-, 1-bromo-, or 1-iodoisoquinoline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Internal standard (a stable compound not involved in the reaction, e.g., dodecane for GC)

  • Reaction vials, magnetic stir bars, and a heating block with precise temperature control

  • GC or HPLC instrument with an appropriate column and detector

Procedure:
  • Reaction Setup:

    • In a reaction vial, combine the halogenated isoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the internal standard (a known, fixed amount).

    • Add the palladium catalyst (a carefully measured, consistent amount, e.g., 2 mol%).

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Inject the degassed solvent via syringe to achieve a specific concentration.

  • Reaction Monitoring:

    • Place the vial in the pre-heated heating block and start vigorous stirring to ensure a homogenous mixture. This marks time zero (t=0).

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a cold mixture of ethyl acetate and water). This stops the reaction and allows for accurate analysis of the composition at that specific time point.

  • Sample Analysis:

    • Prepare the quenched samples for analysis. This may involve extraction, filtration, and/or dilution.

    • Analyze the samples by GC or HPLC to determine the concentration of the starting material (halogenated isoquinoline) and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the halogenated isoquinoline versus time.

    • To determine the reaction order with respect to the halogenated isoquinoline, plot ln[concentration] vs. time (for first order) and 1/[concentration] vs. time (for second order). A linear plot will indicate the reaction order. For many Suzuki-Miyaura reactions, a pseudo-first-order kinetic model can be applied, especially when the boronic acid is in excess.

    • The slope of the linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • By varying the initial concentrations of the other reactants (boronic acid, catalyst, base) while keeping the others constant, their respective reaction orders can also be determined.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura reaction.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Combine Haloisoquinoline, Boronic Acid, Base, and Internal Standard Catalyst Add Palladium Catalyst Reactants->Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Catalyst->Inert_Atmosphere Solvent Inject Degassed Solvent Inert_Atmosphere->Solvent Start_Reaction Place in Heated Block (t=0) Solvent->Start_Reaction Sampling Withdraw Aliquots at Timed Intervals Start_Reaction->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Samples by GC or HPLC Quench->Analysis Plotting Plot Concentration vs. Time Analysis->Plotting Kinetics Determine Reaction Order and Rate Constant Plotting->Kinetics

Head-to-head comparison of Buchwald-Hartwig ligands for amination of 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective functionalization of halogenated heterocycles is a critical step in the synthesis of novel molecular entities. The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds. This guide provides a head-to-head comparison of commonly employed Buchwald-Hartwig ligands for the selective amination of 7-bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry. The comparison is based on established principles of palladium-catalyzed cross-coupling reactions and experimental data from analogous dihaloheterocyclic systems.

The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > OTf > Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond.[1] Consequently, selective amination at the C7-Br position of this compound is anticipated to be the favored pathway.

Comparative Performance of Buchwald-Hartwig Ligands

The choice of ligand is crucial for achieving high yields and selectivity in Buchwald-Hartwig amination reactions. Below is a summary of commonly used ligands and their expected performance in the amination of this compound.

Ligand GenerationLigand NameKey FeaturesExpected Performance with this compound
First Generation P(o-tolyl)₃- One of the earliest phosphine ligands used.- Moderate to good yields for amination at the C7-Br position. - May require higher temperatures and longer reaction times. - Lower selectivity compared to more advanced ligands.
Second Generation (Bidentate) BINAP, DPPF- Bidentate ligands that enhance catalyst stability and reaction rates.[2]- Good to excellent yields for amination at the C7-Br position.[3] - Improved selectivity for the bromo position over the chloro position.
Third Generation (Bulky, Monophosphine) XPhos, SPhos, RuPhos, BrettPhos- Sterically hindered and electron-rich biarylphosphine ligands.[2]- XPhos/SPhos: Generally provide excellent yields and high selectivity for the C-Br amination due to their bulk and electron-donating properties.[4] - RuPhos/BrettPhos: Particularly effective for coupling a wide range of primary and secondary amines, including sterically hindered ones.[5][6] High selectivity for the more reactive C-Br bond is expected.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Amine Base (e.g., NaOtBu, Cs2CO3) Heating Heating (e.g., 80-110 °C) Reactants->Heating Catalyst System Palladium Precatalyst (e.g., Pd2(dba)3) Ligand Catalyst System->Heating Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Heating Quenching Quenching (e.g., with water or NH4Cl) Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product 7-Amino-1-Chloroisoquinoline Derivative Purification->Product

General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following is a general experimental protocol for the selective amination of this compound at the C7 position. This protocol is based on procedures reported for structurally similar dihaloheterocycles.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Buchwald-Hartwig ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol %), and the phosphine ligand (typically 1.2-1.5 times the moles of palladium).

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous, deoxygenated solvent is added, followed by the amine (1.1-1.5 equiv) and the base (1.5-2.0 equiv).

  • The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 7-amino-1-chloroisoquinoline derivative.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a series of key steps. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.

G Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd ArX This compound (Ar-X) ArX->OxAdd Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex LigandExchange Ligand Exchange/ Deprotonation Pd(II)Complex->LigandExchange Amine Amine (R2NH) Amine->LigandExchange Base Base Base->LigandExchange AmidoComplex Ar-Pd(II)-NR2 Complex LigandExchange->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR2 (Product) RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

References

A Comparative Guide to HPLC Methods for Validating the Purity of Synthesized 7-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized 7-substituted isoquinolines is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of various HPLC and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity validation of these compounds, supported by experimental data and detailed protocols.

The diverse functionalities that can be introduced at the 7-position of the isoquinoline scaffold lead to a wide range of physicochemical properties, necessitating adaptable and robust analytical methods. The choice of HPLC column, mobile phase composition, and instrumentation can significantly impact the separation of the main compound from process-related impurities, starting materials, and degradation products.

Comparison of HPLC and UPLC Methodologies

The following tables summarize the performance of different reversed-phase HPLC and UPLC methods for the analysis of 7-substituted isoquinolines and related compounds. Method 1 represents a standard C18 column approach, Method 2 utilizes a C8 column for potentially different selectivity, and Method 3 showcases the advantages of a UPLC system for faster and more efficient separations.

Table 1: Comparison of HPLC and UPLC Method Performance

ParameterMethod 1: HPLC (C18)Method 2: HPLC (C8)Method 3: UPLC (C18)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 4.6 x 150 mm, 5 µm)UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Typical Run Time 15 - 30 minutes10 - 20 minutes3 - 10 minutes[1]
Resolution GoodGood, may offer different selectivity for specific impuritiesExcellent, with sharper peaks
Sensitivity HighHighVery High[2]
Solvent Consumption ModerateModerateLow[1]
System Pressure 500 - 6000 psi500 - 6000 psiUp to 15,000 psi[2]
Typical Application Routine purity analysis, quality controlAlternative selectivity for difficult separationsHigh-throughput screening, complex impurity profiling

Table 2: Illustrative HPLC and UPLC Method Validation Data

Validation ParameterHPLC Method (Indenoisoquinoline Derivative)[1]UPLC Method (Generic)
Linearity (r²) 0.9999> 0.999
Accuracy (% Recovery) 98.6 - 100.4%98.0 - 102.0%
Precision (% RSD) ≤ 1.4%< 2.0%
Limit of Detection (LOD) 0.13 µg/mLAnalyte-dependent
Limit of Quantitation (LOQ) 0.43 µg/mLAnalyte-dependent

Experimental Protocols

Detailed methodologies for the compared HPLC and UPLC methods are provided below to ensure reproducibility.

Method 1: Standard Reversed-Phase HPLC (C18)

This method is a robust starting point for the purity analysis of a wide range of 7-substituted isoquinolines.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.

  • Elution: Gradient elution is typically recommended to separate impurities with a wide range of polarities. A representative gradient is:

    • 0-20 min: 30-80% B

    • 20-25 min: 80-95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or determined by UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized 7-substituted isoquinoline in the initial mobile phase composition (e.g., 70:30 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

Method 2: Alternative Selectivity with a C8 Column

A C8 column has a shorter alkyl chain than a C18, resulting in lower hydrophobicity and potentially different selectivity for polar and moderately nonpolar compounds.[3] This can be advantageous for resolving impurities that co-elute on a C18 column.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Ammonium acetate buffer (pH 5.0).

    • B: Methanol.

  • Elution: Isocratic or gradient elution can be employed. For a faster analysis, an isocratic mobile phase of 60% B might be suitable for moderately polar 7-substituted isoquinolines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm or determined by UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 3: High-Throughput UPLC Analysis

UPLC offers significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput analysis in drug discovery and development.[1][2]

  • Instrumentation: UPLC system with a PDA or TUV detector.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Elution: A rapid gradient is typically used. For example:

    • 0-3 min: 10-90% B

    • 3-3.5 min: Hold at 90% B

    • 3.6-4 min: Re-equilibrate at 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm or determined by UV scan of the analyte.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the synthesized 7-substituted isoquinoline in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and purity validation of 7-substituted isoquinolines and the key decision points in HPLC method development.

Synthesis_and_Purity_Validation_Workflow Workflow for Synthesis and Purity Validation of 7-Substituted Isoquinolines cluster_synthesis Synthesis cluster_analysis Purity Validation Start Starting Materials Synthesis Chemical Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Synthesis Workup Reaction Work-up and Crude Purification Synthesis->Workup Crude_Product Crude 7-Substituted Isoquinoline Workup->Crude_Product Method_Development Method Development & Optimization Crude_Product->Method_Development HPLC_Analysis HPLC/UPLC Analysis Method_Validation Method Validation (ICH Guidelines) HPLC_Analysis->Method_Validation Method_Development->HPLC_Analysis Method_Validation->Method_Development Fail Pure_Product Pure Product (>95% Purity) Method_Validation->Pure_Product Pass

Caption: A logical workflow for the synthesis and subsequent purity validation of 7-substituted isoquinolines.

HPLC_Method_Development_Pathway Decision Pathway for HPLC Method Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_instrumentation Instrumentation C18 Start with C18 Column C8 Try C8 for Alternative Selectivity C18->C8 Poor Resolution Organic_Modifier Select Organic Modifier (Acetonitrile vs. Methanol) C18->Organic_Modifier Phenyl Consider Phenyl for Aromatic Analytes C8->Phenyl Still Co-elution pH_Modifier Optimize pH with Acidic/Basic Modifier Organic_Modifier->pH_Modifier HPLC Standard HPLC Organic_Modifier->HPLC Gradient Develop Gradient Profile pH_Modifier->Gradient UPLC UPLC for Higher Throughput/Resolution HPLC->UPLC Need for Faster Analysis

Caption: A decision pathway illustrating key considerations in HPLC method development for isoquinoline analysis.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1-Chloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 7-Bromo-1-Chloroisoquinoline (CAS No. 215453-51-3), a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] Additionally, it may cause respiratory irritation.[1][2][3]

Physicochemical Data
PropertyValueSource
Molecular FormulaC9H5BrClN[1][2]
Molecular Weight242.50 g/mol [1][2]
Physical StateSolid Crystalline[2]
Melting Point121-126 °C

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed as hazardous waste.[2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Waste Collection:
  • Solid Waste: Collect un-used or contaminated this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (PPE), weighing boats, and absorbent pads, should also be collected in the same hazardous waste container.

  • Solutions: If the compound is in a solution, it should be collected in a designated, labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

Labeling:
  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (215453-51-3) and list all associated hazards (e.g., "Toxic," "Irritant").

Storage:
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials.

Disposal Method:
  • The primary recommended disposal method is through a licensed chemical destruction facility.[4]

  • Controlled incineration with flue gas scrubbing is an appropriate disposal technique.[4]

  • Crucially, do not discharge this compound or its containers into sewer systems or allow it to contaminate water, foodstuffs, feed, or seed. [4]

Contaminated Packaging Disposal:
  • Empty containers must be treated as hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container may be offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[4]

Disposal Decision Workflow

G cluster_start cluster_identification Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_end start Start: this compound Waste Generated solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste packaging Contaminated Packaging (Original container) start->packaging contain_solid Seal in labeled hazardous waste container for solids solid_waste->contain_solid contain_liquid Seal in labeled hazardous waste container for liquids liquid_waste->contain_liquid decontaminate_packaging Triple-rinse container packaging->decontaminate_packaging incineration Dispose through a licensed chemical destruction plant (Controlled Incineration) contain_solid->incineration contain_liquid->incineration rinsate_disposal Collect rinsate as hazardous liquid waste decontaminate_packaging->rinsate_disposal recycle_packaging Recycle or recondition rinsed container decontaminate_packaging->recycle_packaging If possible landfill_packaging Puncture and dispose of rinsed container in a sanitary landfill decontaminate_packaging->landfill_packaging Alternatively end End: Proper Disposal Complete incineration->end rinsate_disposal->incineration recycle_packaging->end landfill_packaging->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromo-1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Bromo-1-Chloroisoquinoline in a laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance poses significant health risks.

Primary Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

GHS Hazard Summary Table

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage[1][2] / H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Required Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield offers fuller protection against splashes.
Skin Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Laboratory Coat / GownA long-sleeved, seamless gown or lab coat is required to protect the body.[3][6]
Respiratory NIOSH-Approved RespiratorUse only in a well-ventilated area.[3][4] If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 or P100).[3][5]

Operational Plan: Handling Protocol

Follow this step-by-step workflow to ensure the safe handling of this compound from preparation to cleanup.

G A Preparation B Verify fume hood function. Gather all necessary materials. Don appropriate PPE. A->B C Handling the Compound B->C D Conduct all manipulations within the fume hood. Avoid dust formation. Weigh the solid carefully. Keep the container tightly closed when not in use. C->D E Post-Handling & Cleanup D->E F Decontaminate work surfaces. Properly label and store the compound. Dispose of waste according to protocol. E->F G Final PPE Removal F->G H Remove gloves and gown. Wash hands thoroughly with soap and water. G->H

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocol Details:

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the hood. Put on all required PPE as specified in the table above.

  • Handling : All work with this compound must be performed inside a certified chemical fume hood.[3] Handle the solid carefully to avoid creating dust.[3][4] When not in use, ensure the container is tightly sealed to prevent the release of vapors or dust.[3]

  • Storage : Store the compound in a dry, cool, and well-ventilated place.[3][4] Keep the container tightly closed and store locked up.[3][4]

  • Cleanup : After handling, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood.

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]

G cluster_0 Waste Segregation cluster_1 Disposal Procedure A Solid Waste (Contaminated consumables like gloves, weigh boats) B Place in a designated, sealed, and clearly labeled hazardous waste container. A->B E Store waste containers in a designated secondary containment area. B->E C Liquid Waste (Solutions containing the compound) D Collect in a sealed, labeled, and appropriate hazardous waste container for halogenated organic waste. C->D D->E F Arrange for pickup by an approved chemical waste disposal service. E->F

Figure 2. Logical relationship for the disposal of this compound waste.

Disposal Protocol Details:

  • Solid Waste : Any disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, paper towels) must be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled waste container.[3]

  • Unused Product : Dispose of the contents and container to an approved waste disposal plant.[3][4] Do not dispose of it with regular laboratory trash.

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning if regulations permit.[7] Otherwise, the packaging must be disposed of as hazardous waste.[7]

Emergency Procedures: First Aid and Spills

Immediate and appropriate response is critical in an emergency.

First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[3][4]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][8]

Spill Response Protocol:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, sweep up the solid material, avoiding dust generation.[4]

  • Place the spilled material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of all cleanup materials as hazardous waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.